PROTAC K-Ras Degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H60F4N8O5 |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
3-[4-[4-[[1-[[1-[[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-4-[(3R)-3-hydroxy-3-methylpiperidin-1-yl]pyrido[4,3-d]pyrimidin-2-yl]oxymethyl]cyclopropyl]methyl]-4-methylpiperidin-4-yl]methyl]piperazin-1-yl]-2,6-difluorophenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C52H60F4N8O5/c1-4-34-38(53)8-6-31-22-33(65)25-36(42(31)34)45-44(56)46-37(26-57-45)47(64-15-5-10-51(3,68)28-64)60-49(59-46)69-30-52(11-12-52)29-61-16-13-50(2,14-17-61)27-62-18-20-63(21-19-62)32-23-39(54)43(40(55)24-32)35-7-9-41(66)58-48(35)67/h6,8,22-26,35,65,68H,4-5,7,9-21,27-30H2,1-3H3,(H,58,66,67)/t35?,51-/m1/s1 |
InChI Key |
KLRWVBDLOXWJKN-SAAGSCKISA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Targeted K-Ras Degradation: A Technical Guide to the Mechanism of PROTAC K-Ras Degrader-2
For Immediate Release
A Deep Dive into the Molecular Machinery of PROTAC K-Ras Degrader-2, a Novel Agent in Oncology Research
This technical guide provides an in-depth analysis of the mechanism of action of this compound, a promising molecule in the field of targeted protein degradation. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of its function, from the fundamental signaling pathways it disrupts to the precise experimental methodologies used to characterize its activity.
Core Mechanism of Action: Hijacking the Cellular Machinery
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to the target protein—in this case, K-Ras—while the other recruits an E3 ubiquitin ligase, a key component of the cell's natural protein disposal system.[1]
The mechanism of action for a K-Ras PROTAC, such as this compound, unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the K-Ras protein and an E3 ligase (commonly Von Hippel-Lindau (VHL) or Cereblon), forming a ternary complex.[3]
-
Ubiquitination: This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the K-Ras protein, tagging it for destruction.
-
Proteasomal Degradation: The polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome.
-
Catalytic Recycling: Following degradation of the target protein, the PROTAC is released and can engage another K-Ras protein, initiating a new cycle of degradation.[1][3]
This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, potentially leading to greater potency and reduced off-target effects compared to traditional inhibitors.[4]
The K-Ras Signaling Pathway: The Target of Degradation
The KRAS gene encodes a small GTPase that functions as a molecular switch in the RAS/MAPK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[5][6] In its active, GTP-bound state, K-Ras activates downstream effector pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[7][8] Mutations in KRAS, particularly at codons 12, 13, and 61, are among the most common oncogenic drivers in human cancers. These mutations lock K-Ras in a constitutively active state, leading to uncontrolled cell growth and tumor progression.
By targeting the K-Ras protein for degradation, PROTACs aim to shut down these aberrant downstream signaling pathways, thereby inhibiting cancer cell proliferation and survival.
Quantitative Data on K-Ras Degraders
The efficacy of K-Ras PROTACs is quantified by their ability to induce degradation of the target protein and inhibit cell growth. Key parameters include the DC50 (concentration for 50% maximal degradation) and the IC50 (concentration for 50% inhibition of cell viability).
| Compound | Target | E3 Ligase Recruited | Cell Line(s) | DC50 (µM) | IC50 (nM) | Reference(s) |
| This compound | pan-K-Ras | Not Specified | SW620 (K-Ras G12D) | ≤0.2 | ≤20 (3D culture) | [4] |
| LC-2 | K-Ras G12C | VHL | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | 0.25 - 0.76 | Not Reported | [6][8] |
Experimental Protocols
Characterizing the mechanism of action of a K-Ras PROTAC degrader involves a series of key experiments to demonstrate target engagement, degradation, and downstream cellular effects.
Western Blot for K-Ras Degradation
This is the primary assay to quantify the degradation of the target protein.
Objective: To measure the reduction in K-Ras protein levels following treatment with the PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells expressing the K-Ras mutant of interest (e.g., SW620 for K-Ras G12D or NCI-H2030 for K-Ras G12C) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with a dose-response of the K-Ras PROTAC (e.g., 0, 10, 100, 500, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for K-Ras.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the K-Ras signal to the loading control.
-
Calculate the percentage of K-Ras degradation relative to the vehicle control.
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Development of PROTAC K-Ras Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of PROTAC K-Ras Degrader-2, a pan-mutant K-Ras protein degrader. This document details its mechanism of action, quantitative performance data, and the experimental protocols utilized in its characterization.
Introduction
Mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, including lung, colorectal, and pancreatic carcinomas. The K-Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation and survival.[1] Oncogenic mutations often lock K-Ras in its active state, leading to constitutive signaling and uncontrolled cell growth.[2]
This compound, also identified as Compound 48 , is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of K-Ras, thereby offering a therapeutic strategy to eliminate the oncogenic driver protein. This guide synthesizes available data to present a detailed technical resource on this compound.
Mechanism of Action
This compound is a pan-mutant K-Ras degrader, indicating its activity against various K-Ras mutations.[3] It is composed of three key moieties: a ligand that binds to the K-Ras protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.
-
K-Ras Ligand : The degrader utilizes KRAS inhibitor-30 (HY-164366) as its warhead to bind to the K-Ras protein.[3] This component is designed to target a broad range of K-Ras mutants.
-
E3 Ligase Ligand : this compound incorporates a glutarimide-containing moiety.[4] This structural feature is characteristic of ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker : A chemical linker connects the K-Ras inhibitor and the CRBN ligand, facilitating the formation of a ternary complex between K-Ras and CRBN.
Upon administration, this compound enters the cell and induces the formation of a K-Ras:PROTAC:CRBN ternary complex. This proximity enables the CRBN E3 ligase to polyubiquitinate K-Ras. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the K-Ras protein. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple K-Ras proteins.
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data.[3]
Table 1: Degradation and Inhibitory Activity
| Parameter | Assay Detail | Cell Line | K-Ras Mutant | Value (nM) |
| DC50 | K-Ras Degradation | SW620 | G12D | ≤200 |
| IC50 | KRAS G12V/RAF1 Interaction | Biochemical Assay | G12V | ≤200 |
| IC50 | Cell Growth Inhibition | SW620 (3D culture) | G12D | ≤20 |
Note: The data is sourced from commercial suppliers and a patent application, and "≤" indicates that the precise value may be lower.
Key Signaling Pathways
K-Ras is a central node in critical signaling pathways that drive tumorigenesis. By degrading K-Ras, this compound is designed to inhibit these downstream cascades.
References
- 1. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2024118966A1 - Glutarimide-containing pan-kras-mutant degrader compounds and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to PROTAC K-Ras Degrader-2 (LC-2)
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of PROTAC K-Ras Degrader-2, also known as LC-2. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a frequently mutated oncogene in human cancers, making it a critical target for therapeutic development. The G12C mutation is one of the most common K-Ras alterations. This compound (LC-2) is a first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the K-Ras G12C mutant protein. By hijacking the cell's natural protein disposal system, LC-2 offers a novel therapeutic modality to eliminate the oncogenic driver of tumor growth.[1]
Structure and Chemical Properties
LC-2 is a heterobifunctional molecule composed of three key components: a ligand that binds to the K-Ras G12C protein, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties. The K-Ras G12C ligand is derived from the covalent inhibitor MRTX849.
Chemical Structure
The chemical structure of LC-2 is as follows:
(Image of the chemical structure of LC-2 would be placed here if image generation were supported)
Chemical Properties
A summary of the key chemical properties of LC-2 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₉H₇₁ClFN₁₁O₇S | [1] |
| Molecular Weight | 1132.78 g/mol | [1] |
| CAS Number | 2502156-03-6 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C for long-term storage |
Mechanism of Action
LC-2 functions by inducing the selective ubiquitination and subsequent proteasomal degradation of the K-Ras G12C protein. This process involves the formation of a ternary complex between K-Ras G12C, LC-2, and the VHL E3 ubiquitin ligase.
Caption: Mechanism of Action of LC-2.
The formation of this ternary complex brings the E3 ligase in close proximity to K-Ras G12C, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated K-Ras G12C is then recognized and degraded by the proteasome, leading to the suppression of downstream signaling pathways, primarily the MAPK/ERK pathway.
Biological Activity and Quantitative Data
LC-2 has demonstrated potent and selective degradation of K-Ras G12C in various cancer cell lines.
In Vitro Degradation
The degradation efficiency of LC-2 is typically quantified by the DC₅₀ (concentration required for 50% maximal degradation) and Dₘₐₓ (maximal degradation) values.
| Cell Line | K-Ras G12C Status | DC₅₀ (µM) | Dₘₐₓ (%) | Reference |
| NCI-H2030 | Homozygous | 0.59 | ~80 | |
| MIA PaCa-2 | Homozygous | 0.32 | ~75 | |
| SW1573 | Homozygous | 0.76 | ~90 | |
| NCI-H23 | Heterozygous | 0.25 | ~90 | |
| NCI-H358 | Heterozygous | 0.52 | ~40 |
Inhibition of Cell Viability
The anti-proliferative activity of LC-2 is determined by its IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
| Cell Line | IC₅₀ (µM) | Reference |
| MIA PaCa-2 | Not explicitly reported, but downstream signaling is suppressed. | |
| NCI-H23 | Not explicitly reported, but downstream signaling is suppressed. |
Signaling Pathway Analysis
LC-2-mediated degradation of K-Ras G12C leads to the downregulation of the MAPK/ERK signaling cascade, a critical pathway for cell proliferation and survival.
Caption: K-Ras Signaling Pathway and LC-2 Intervention.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for K-Ras G12C Degradation
This protocol is used to quantify the extent of K-Ras G12C degradation following treatment with LC-2.
Caption: Western Blotting Experimental Workflow.
Materials:
-
K-Ras G12C mutant cancer cell lines (e.g., NCI-H2030, MIA PaCa-2)
-
Cell culture medium and supplements
-
LC-2 (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-K-Ras
-
Loading control antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of LC-2 for 24 hours. Include a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (anti-K-Ras and loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the K-Ras signal to the loading control.
Cell Viability Assay
This protocol is used to assess the effect of LC-2 on cancer cell proliferation.
Caption: Cell Viability Assay Experimental Workflow.
Materials:
-
K-Ras G12C mutant cancer cell lines
-
96-well clear bottom plates
-
LC-2 (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an optimized density in 96-well plates.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of LC-2.
-
Incubation: Incubate the plates for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound (LC-2) is a potent and selective degrader of the oncogenic K-Ras G12C protein. Its ability to induce robust and sustained degradation of its target leads to the suppression of downstream pro-proliferative signaling pathways. This technical guide provides a comprehensive resource for researchers interested in the structure, function, and experimental evaluation of this promising therapeutic agent. Further investigation into the in vivo efficacy and safety profile of LC-2 and similar degraders is warranted to fully assess their clinical potential.
References
A Technical Guide to PROTAC K-Ras Degrader-2: E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols associated with PROTAC-mediated degradation of K-Ras, with a specific focus on a pan-KRAS-mutant degrader, PROTAC K-Ras Degrader-2 (also known as compound 48), and the well-characterized KRAS G12C-specific degrader, LC-2. This document is intended to serve as a valuable resource for researchers and professionals in the field of targeted protein degradation and oncology drug development.
Core Mechanism of PROTAC K-Ras Degraders
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, K-Ras), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
The catalytic cycle of a K-Ras PROTAC involves the following steps:
-
Ternary Complex Formation: The PROTAC enters the cell and simultaneously binds to a K-Ras protein and an E3 ligase, forming a ternary complex (K-Ras-PROTAC-E3 Ligase).[1] The stability and conformation of this complex are critical for degradation efficiency.
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the K-Ras protein. This results in the formation of a polyubiquitin (B1169507) chain.[1]
-
Proteasomal Degradation: The polyubiquitinated K-Ras is recognized by the 26S proteasome, which then unfolds and degrades the target protein into small peptides.[1]
-
PROTAC Recycling: After inducing degradation, the PROTAC is released and can engage another K-Ras protein and E3 ligase, continuing its catalytic cycle.
The majority of early K-Ras PROTACs, including LC-2, recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4][5] While less common for K-Ras, Cereblon (CRBN) is another E3 ligase that has been explored for targeted protein degradation.[4][6]
Quantitative Data on K-Ras PROTAC Degraders
The following tables summarize key quantitative data for this compound and LC-2, providing insights into their potency and efficacy in different cellular contexts.
Table 1: Quantitative Data for this compound (compound 48)
| Parameter | Cell Line | K-Ras Mutant | Value | Reference |
| DC50 | SW620 | G12D | ≤200 nM | [7] |
| IC50 | SW620 (3D cell culture) | G12D | ≤20 nM | [7] |
| IC50 | - | G12V/RAF1 | ≤200 nM | [7] |
Table 2: Quantitative Data for LC-2 in Various KRAS G12C Cell Lines
| Cell Line | KRAS G12C Genotype | DC50 (µM) | Dmax (%) | Reference |
| NCI-H2030 | +/+ | 0.59 ± 0.20 | ~80 | [3][8] |
| MIA PaCa-2 | +/+ | 0.32 | ~75 | [9] |
| SW1573 | +/- | 0.76 | ~75 | [3] |
| NCI-H358 | +/- | - | ~50 | [9] |
| NCI-H23 | +/- | - | >50 | [8] |
DC50: Concentration of the degrader required to induce 50% of the maximal degradation (Dmax). IC50: Concentration of the degrader required to inhibit a biological process by 50%. Dmax: Maximum percentage of protein degradation achieved.
Signaling Pathways and Experimental Workflows
K-Ras Downstream Signaling Pathways
Oncogenic mutations in K-Ras lead to its constitutive activation, resulting in the hyperactivation of downstream signaling pathways that drive cell proliferation, survival, and tumor growth. The two major signaling cascades initiated by active K-Ras are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[10] PROTAC-mediated degradation of K-Ras effectively shuts down these oncogenic signals.
Caption: Oncogenic K-Ras signaling and PROTAC-mediated degradation.
Experimental Workflow: Western Blot for K-Ras Degradation
A common method to quantify the degradation of K-Ras following PROTAC treatment is through Western blotting. This technique allows for the visualization and quantification of protein levels in cell lysates.
Caption: A typical workflow for a Western blot-based degradation assay.
Detailed Experimental Protocols
Cell Culture and PROTAC Treatment
-
Cell Lines: Human cancer cell lines harboring K-Ras mutations, such as SW620 (KRAS G12V), MIA PaCa-2 (KRAS G12C), and NCI-H2030 (KRAS G12C), are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of the PROTAC K-Ras degrader or vehicle control (e.g., DMSO). Treatment durations can range from a few hours to 72 hours, depending on the experimental goals.[3]
Western Blotting for K-Ras Degradation
-
Cell Lysis: After PROTAC treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for K-Ras overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified using image analysis software, and the K-Ras protein levels are normalized to the loading control to determine the extent of degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
PROTAC Treatment: Cells are treated with a serial dilution of the PROTAC K-Ras degrader for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
PROTAC K-Ras degraders represent a promising therapeutic strategy for cancers driven by K-Ras mutations. By harnessing the cell's own protein degradation machinery, these molecules can effectively eliminate the oncogenic driver protein, leading to the suppression of downstream signaling and inhibition of tumor growth. The data and protocols presented in this guide provide a solid foundation for researchers to design, execute, and interpret experiments aimed at developing and characterizing novel K-Ras-targeting PROTACs. As our understanding of E3 ligase biology and PROTAC design principles continues to evolve, we can anticipate the development of even more potent and selective K-Ras degraders for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
Ternary Complex Formation with PROTAC K-Ras Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapeutics targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has been a long-standing challenge in drug discovery. The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened up new avenues for targeting previously "undruggable" proteins like KRAS. This technical guide provides an in-depth overview of the ternary complex formation of a key K-Ras PROTAC, LC-2, a potent degrader of the KRAS G12C mutant. LC-2 functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to KRAS G12C, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This guide will detail the quantitative parameters of this interaction, provide comprehensive experimental protocols for its characterization, and visualize the key pathways and workflows involved.
Data Presentation: Quantitative Analysis of LC-2 Activity
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. The following table summarizes the degradation potency of LC-2 against endogenous KRAS G12C in various cancer cell lines.
| Cell Line | KRAS G12C Genotype | DC50 (µM) | Dmax (%) | MRTX849 Sensitivity |
| NCI-H2030 | Homozygous (+/+) | 0.59 ± 0.20 | ~80 | + |
| MIA PaCa-2 | Homozygous (+/+) | 0.32 ± 0.08 | ~75 | ++ |
| SW1573 | Homozygous (+/+) | 0.76 ± 0.30 | ~90 | - |
| NCI-H23 | Heterozygous (+/-) | 0.25 ± 0.08 | ~90 | N/A |
| NCI-H358 | Heterozygous (+/-) | 0.52 ± 0.30 | ~40 | +++ |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of K-Ras Degrader-2 and the methods used to characterize it, the following diagrams illustrate the core signaling pathway and experimental workflows.
Caption: K-Ras signaling cascade initiated by receptor tyrosine kinases.
Caption: Mechanism of K-Ras G12C degradation by the PROTAC LC-2.
Caption: Workflow for characterizing PROTACs like K-Ras Degrader-2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the ternary complex formation and degradation activity of K-Ras Degrader-2.
Western Blotting for K-Ras G12C Degradation
This protocol is used to quantify the levels of K-Ras G12C protein in cells following treatment with a PROTAC.
Materials:
-
Cancer cell lines (e.g., NCI-H2030, MIA PaCa-2)
-
PROTAC K-Ras Degrader-2 (LC-2)
-
DMSO (vehicle control)
-
Complete growth medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-KRAS, anti-pERK, anti-ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with varying concentrations of LC-2 or DMSO for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image with an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the K-Ras G12C signal to the loading control.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay is used to measure the formation of the K-Ras G12C :: PROTAC :: VHL ternary complex in vitro.
Materials:
-
Purified, tagged K-Ras G12C protein (e.g., GST-tagged)
-
Purified, tagged VHL/ElonginB/ElonginC (VBC) complex (e.g., His-tagged)
-
This compound (LC-2)
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of LC-2 in assay buffer.
-
Assay Reaction:
-
Add a fixed concentration of GST-K-Ras G12C and His-VBC to the wells of a 384-well plate.
-
Add the serially diluted LC-2 to the wells.
-
Add the donor (anti-GST-Tb) and acceptor (anti-His-d2) antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition: Measure the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (EC50).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to K-Ras G12C within intact cells.
Materials:
-
Cancer cell line expressing K-Ras G12C
-
This compound (LC-2)
-
DMSO (vehicle control)
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Centrifuge
-
Western blotting reagents and equipment (as described above)
Procedure:
-
Cell Treatment: Treat cultured cells with LC-2 or DMSO for a specified time (e.g., 1-2 hours).
-
Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the PCR tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes). Include a non-heated control.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, folded protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble K-Ras G12C by Western blotting.
-
Data Analysis: Plot the amount of soluble K-Ras G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Conclusion
The development of PROTACs like K-Ras Degrader-2 represents a significant advancement in the pursuit of effective therapies for KRAS-mutant cancers. Understanding the principles of ternary complex formation and the experimental methodologies to characterize these interactions is paramount for the continued development of this promising therapeutic modality. This technical guide provides a foundational resource for researchers in the field, offering key quantitative data, visual representations of the underlying biology, and detailed protocols to facilitate further investigation and innovation in the realm of targeted protein degradation.
References
An In-depth Technical Guide to the Downstream Signaling Effects of PROTAC K-Ras Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and downstream signaling consequences of PROTAC K-Ras Degrader-2, a pan-mutant Kirsten Rat Sarcoma (K-Ras) protein degrader. This document details the molecular pathways affected, presents quantitative data on its efficacy, and outlines key experimental protocols for its characterization.
Introduction: Targeting K-Ras with PROTAC Technology
The K-Ras protein, a member of the Ras superfamily of small GTPases, is a critical node in cellular signaling, relaying extracellular signals to the nucleus to control cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and lung cancers.[2][3] These mutations typically lock the K-Ras protein in a constitutively active, GTP-bound state, leading to persistent activation of downstream pro-proliferative pathways like the MAPK/ERK and PI3K/AKT cascades.[3][4]
Historically, the smooth surface and high affinity for GTP have made K-Ras an "undruggable" target for conventional small-molecule inhibitors.[2][3] Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic strategy.[5] These heterobifunctional molecules are designed to hijack the cell's native ubiquitin-proteasome system (UPS) to induce the selective degradation of a target protein, rather than merely inhibiting its function.[2][6] this compound is a pan-KRAS-mutant degrader designed for this purpose.[7]
Mechanism of Action of this compound
This compound functions by inducing the selective, proteasome-mediated degradation of the K-Ras protein. The process is catalytic and involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule, consisting of a ligand for K-Ras and a ligand for an E3 ubiquitin ligase connected by a chemical linker, enters the cell.[2][3] It simultaneously binds to the K-Ras protein and an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex.[2][5]
-
Ubiquitination : Within this proximity-inducing complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to surface lysine (B10760008) residues on the K-Ras protein.[2] This process is repeated to form a polyubiquitin (B1169507) chain.[2]
-
Proteasomal Degradation : The polyubiquitinated K-Ras protein is recognized as a substrate by the 26S proteasome.[2] The proteasome then unfolds and proteolytically degrades K-Ras into small peptides, effectively eliminating it from the cell.[2][8] The PROTAC molecule is then released to repeat the cycle.[2]
Downstream Signaling Pathways of K-Ras
Activated K-Ras initiates multiple downstream signaling cascades crucial for cell proliferation and survival.[3] By degrading the K-Ras protein, this compound effectively shuts down these oncogenic signals. The two most well-characterized pathways are:
-
MAPK/ERK Pathway : This is a central signaling cascade where active K-Ras-GTP binds to and activates RAF kinases (ARAF, BRAF, CRAF).[4] RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[4] Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation.[9]
-
PI3K/AKT Pathway : Active K-Ras also interacts with and activates Phosphoinositide 3-kinase (PI3K).[3] PI3K generates PIP3, which recruits and leads to the activation of AKT (also known as Protein Kinase B). Activated AKT phosphorylates numerous substrates to promote cell survival, growth, and proliferation.[3]
Quantitative Downstream Effects of this compound
The efficacy of this compound is quantified by its ability to degrade K-Ras (Degradation Concentration 50%, DC₅₀) and inhibit downstream cellular processes like proliferation (Inhibitory Concentration 50%, IC₅₀).
| Parameter | Description | Value | Cell Line / System | Citation |
| DC₅₀ | Concentration for 50% degradation of KRAS G12D protein. | ≤200 nM | SW620 (colorectal) | [7][10][11] |
| IC₅₀ | Concentration for 50% inhibition of KRAS G12V/RAF1 interaction. | ≤200 nM | In vitro assay | [7][11][12] |
| IC₅₀ | Concentration for 50% inhibition of 3D cell growth. | ≤20 nM | SW620 (colorectal) | [7][10][11] |
Table 1: Quantitative Efficacy Data for this compound.
Degradation of K-Ras leads to a measurable reduction in the phosphorylation of downstream effectors. While specific quantitative data for pERK/pAKT reduction by this compound is not publicly available, studies on similar KRAS PROTACs, such as LC-2, demonstrate attenuated pERK signaling for up to 72 hours post-treatment.[5][13] The expected outcome of treatment with this compound is a dose-dependent decrease in the pERK/ERK and pAKT/AKT ratios.[14][15]
Experimental Protocols
Assessing the downstream effects of this compound involves quantifying both protein degradation and its impact on cell signaling and viability. Western blotting is the cornerstone technique for the former, while cellular viability assays measure the latter.
This protocol is used to determine the levels of total K-Ras, phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT.
Methodology:
-
Cell Seeding and Treatment : Seed cancer cells (e.g., SW620, MIA PaCa-2) in 6-well or 12-well plates.[16] Allow cells to adhere overnight. Treat cells with a dose range of this compound for a specified time (e.g., 24, 48, 72 hours).[5][16]
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the cell lysate.[9]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[9]
-
SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[9]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking : Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Antibody Incubation :
-
Primary Antibodies : Incubate the membrane overnight at 4°C with primary antibodies targeting K-Ras, pERK1/2, ERK1/2, pAKT(S473), AKT, and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibodies : Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis : Wash the membrane again with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9] Quantify band intensities using image analysis software (e.g., ImageJ, LI-COR Image Studio Lite).[9][16] Normalize the protein of interest to the loading control and calculate the ratio of phosphorylated to total protein (pERK/ERK, pAKT/AKT).[9]
These assays measure the anti-proliferative effects of the degrader.
Methodology (CellTiter-Glo® Luminescent Assay): [6]
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Treatment : After 24 hours, treat the cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation : Incubate the plate for a desired period (e.g., 72 hours).
-
Assay : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement : Mix the contents on an orbital shaker to induce cell lysis. After incubation, measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
-
Analysis : Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound represents a promising therapeutic modality that leverages the cell's own protein disposal machinery to eliminate oncogenic K-Ras. By inducing the degradation of K-Ras, it effectively abrogates downstream signaling through the MAPK/ERK and PI3K/AKT pathways, leading to potent anti-proliferative effects in K-Ras mutant cancer cells.[6] The methodologies outlined in this guide provide a robust framework for researchers to quantify the efficacy of this degrader and elucidate its impact on cellular signaling networks. A thorough understanding of these downstream effects is paramount for the continued development and optimization of PROTAC-based cancer therapeutics.[2]
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Cellular Uptake and Distribution of PROTAC K-Ras Degrader-2 (LC-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic development. The KRAS G12C mutation has been of particular interest due to the discovery of covalent inhibitors. Building upon this, Proteolysis Targeting Chimeras (PROTACs) have emerged as a novel therapeutic modality. This technical guide focuses on PROTAC K-Ras Degrader-2, also known as LC-2, a first-in-class degrader of endogenous KRAS G12C.[1][2][3][4] LC-2 functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the KRAS G12C protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4] This guide provides a comprehensive overview of the available data on the cellular activity of LC-2, its mechanism of action, and the experimental protocols used for its characterization.
Cellular Uptake and Distribution
Specific experimental data detailing the cellular uptake and distribution pathways for this compound (LC-2) are not extensively available in the current body of research. However, based on the physicochemical properties of PROTACs, which are relatively large molecules, their entry into cells is a critical aspect of their activity. It is generally hypothesized that PROTACs enter cells through passive diffusion, although active transport mechanisms cannot be ruled out and may vary between different PROTACs and cell types.
The intracellular distribution of LC-2 is presumed to be sufficient to allow for interaction with its targets: the cytosolic KRAS G12C protein and the VHL E3 ligase complex. The efficiency of this distribution can be influenced by factors such as intracellular binding to off-target proteins and drug efflux pumps, which may impact the effective concentration of LC-2 available to form the ternary complex.[2]
Quantitative Degradation Data
LC-2 has been shown to induce the degradation of endogenous KRAS G12C in a variety of cancer cell lines. The efficiency of this degradation is typically quantified by the DC50 (concentration at which 50% of the maximal degradation is achieved) and the Dmax (the maximum percentage of degradation). The table below summarizes the reported degradation data for LC-2 in several KRAS G12C mutant cancer cell lines after a 24-hour treatment.
| Cell Line | KRAS G12C Status | DC50 (µM) | Dmax | Reference |
| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~75% | [2] |
| MIA PaCa-2 | Homozygous | 0.32 ± 0.08 | ~75% | [2] |
| SW1573 | Not Specified | Not Specified | Not Specified | [1] |
| NCI-H23 | Heterozygous | 0.25 | >50% | [5] |
| NCI-H358 | Heterozygous | 0.76 | Not Specified | [5] |
Data is compiled from multiple sources and represents the mean ± standard deviation where available.[2][5]
Mechanism of Action: KRAS G12C Degradation
The primary mechanism of action for LC-2 involves the formation of a ternary complex between the KRAS G12C protein, LC-2, and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of KRAS G12C, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for this compound (LC-2).
Experimental Protocols
The characterization of LC-2's activity relies on a series of key in vitro experiments. Below are the detailed methodologies for the most critical assays.
Western Blotting for KRAS G12C Degradation
This protocol is used to quantify the amount of KRAS G12C protein remaining in cells after treatment with LC-2.
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cancer cells (e.g., NCI-H2030, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of LC-2 (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (typically 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by size on a 4-20% Tris-glycine gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS (total KRAS or KRAS G12C) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the KRAS band intensity to the loading control.
-
Caption: A typical experimental workflow for a Western Blot-based degradation assay.
Competition Assay to Confirm PROTAC Mechanism
This assay is performed to demonstrate that the degradation of KRAS G12C by LC-2 is dependent on its binding to the VHL E3 ligase.
-
Cell Culture and Pre-treatment:
-
Culture KRAS G12C mutant cells as described for the Western blot protocol.
-
Pre-treat the cells with a molar excess of a VHL ligand for 1 hour. This will saturate the VHL E3 ligase, preventing LC-2 from binding to it.
-
-
LC-2 Treatment and Analysis:
-
After the pre-treatment, add LC-2 to the cells at a concentration known to cause significant degradation (e.g., 2.5 µM) and incubate for the desired time.
-
Lyse the cells and perform Western blotting as described above to assess the levels of KRAS G12C.
-
-
Expected Outcome:
-
If LC-2-mediated degradation is VHL-dependent, the pre-treatment with the VHL ligand will rescue KRAS G12C from degradation.
-
Downstream Signaling Analysis
LC-2-mediated degradation of KRAS G12C is expected to suppress downstream signaling pathways, such as the MAPK pathway. This can be assessed by examining the phosphorylation status of key downstream effectors like ERK.
pERK Western Blotting
-
Protocol: Follow the Western blotting protocol as described above.
-
Antibodies: In addition to the total KRAS and loading control antibodies, use a primary antibody specific for phosphorylated ERK (pERK) and total ERK.
-
Analysis: A reduction in the ratio of pERK to total ERK in LC-2 treated cells compared to control cells indicates suppression of the MAPK pathway.[2]
Conclusion
This compound (LC-2) is a potent and selective degrader of the oncogenic KRAS G12C protein. While specific details of its cellular uptake and distribution are yet to be fully elucidated, its mechanism of action via the recruitment of the VHL E3 ligase is well-characterized. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers working on or interested in the targeted degradation of KRAS. Further investigation into the pharmacokinetics and cellular transport of LC-2 will be crucial for its continued development as a potential therapeutic agent.
References
Harnessing the VHL E3 Ligase for Targeted Degradation of Oncogenic K-Ras: A Technical Guide to PROTAC K-Ras Degrader-2 (LC-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of the von Hippel-Lindau (VHL) E3 ubiquitin ligase in the mechanism of PROTAC K-Ras Degrader-2, a pioneering molecule in the targeted degradation of oncogenic K-Ras. Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, and understanding the specific components of their design is critical for the development of effective cancer therapies. This document details the mechanism of action, quantitative performance, and key experimental protocols associated with VHL-mediated K-Ras degradation.
Introduction: The Challenge of Targeting K-Ras and the PROTAC Solution
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation.[1][2][3] For decades, K-Ras was considered "undruggable" due to its challenging surface topology.[2][3] The advent of PROTAC technology has offered a novel strategy to combat this challenge. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
This guide focuses on a first-in-class PROTAC, LC-2, which effectively targets the K-Ras G12C mutant by recruiting the VHL E3 ligase.[1][2][4] LC-2 is composed of a covalent warhead (derived from MRTX849) that binds to K-Ras G12C and a ligand that recruits the VHL E3 ligase, linked by a chemical linker.[1][4] This approach not only inhibits the protein's function but eliminates the protein scaffold entirely, offering a potential advantage over traditional small-molecule inhibitors.[6]
The Central Role of VHL in the Mechanism of Action
The von Hippel-Lindau (VHL) E3 ligase is a crucial component of the cellular machinery responsible for protein degradation and is frequently co-opted by PROTACs. The mechanism of LC-2 relies on the formation of a ternary complex between the K-Ras G12C protein, the PROTAC molecule itself, and the VHL E3 ligase complex.[4][7]
The key steps are as follows:
-
Binding: The MRTX849-derived warhead of LC-2 covalently binds to the mutant cysteine residue of K-Ras G12C.[1][2] Simultaneously, the other end of the PROTAC binds to the VHL E3 ligase.[1] The stereochemistry of the hydroxy proline moiety on the VHL ligand is critical for this binding.[1][4]
-
Ternary Complex Formation: This dual binding brings K-Ras G12C and the VHL E3 ligase into close proximity, forming a stable ternary complex.[4][7]
-
Ubiquitination: Once the complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the K-Ras G12C protein.[7]
-
Proteasomal Degradation: The polyubiquitinated K-Ras G12C is then recognized and degraded by the 26S proteasome.[4][5] The PROTAC molecule is released and can catalytically induce the degradation of multiple K-Ras G12C proteins.[7]
This VHL-dependent degradation of K-Ras G12C leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation.[1][6][8]
Quantitative Performance Data
The efficacy of LC-2 has been quantified across various K-Ras G12C mutant cancer cell lines. The key metrics are DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable).
Table 1: Degradation Potency of LC-2 in K-Ras G12C Cell Lines
| Cell Line | K-Ras G12C Genotype | DC₅₀ (µM) | Dₘₐₓ (%) |
|---|---|---|---|
| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~80 |
| MIA PaCa-2 | Homozygous | 0.32 | >75 |
| SW1573 | Homozygous | 0.76 | ~90 |
| NCI-H358 | Heterozygous | 0.25 | ~50 |
| NCI-H23 | Heterozygous | Not specified | >50 |
Data compiled from cells treated with LC-2 for 24 hours.[4][9]
Table 2: Degradation Kinetics of LC-2 (2.5 µM)
| Cell Line | Time to Max Degradation | Sustained Degradation |
|---|---|---|
| NCI-H2030 | 8 hours | Maintained up to 24 hours |
| SW1573 | 12 hours | Maintained up to 24 hours |
| MIA PaCa-2 | 6 hours | Maintained up to 72 hours |
| NCI-H23 | 24 hours | Rebound observed by 72 hours |
Data shows the onset and duration of K-Ras G12C degradation following treatment with LC-2.[1][4][8]
Key Experimental Protocols
Verifying the mechanism and efficacy of a VHL-recruiting K-Ras degrader involves several key experiments. The following protocols are generalized from studies on LC-2.
4.1. Western Blot for K-Ras Degradation
-
Objective: To quantify the reduction in K-Ras protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate K-Ras G12C mutant cells (e.g., NCI-H2030, MIA PaCa-2) and allow them to adhere. Treat cells with varying concentrations of LC-2 or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody against K-Ras overnight at 4°C. Also probe for a loading control (e.g., vinculin, GAPDH) and downstream signaling markers (e.g., pERK, total ERK).
-
Detection and Analysis: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize K-Ras levels to the loading control.
-
4.2. Mechanism of Action (MoA) Validation Assays
-
Objective: To confirm that degradation occurs through the canonical PROTAC mechanism involving VHL and the proteasome.
-
Methodology:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM epoxomicin) for 1 hour before adding the PROTAC LC-2.[1][4]
-
Neddylation Inhibition: Neddylation is required for the activity of the Cullin-RING ligase family, including VHL.[1][4] Pre-treat cells with a neddylation inhibitor (e.g., 1 µM MLN4924) for 1 hour before adding LC-2.[1][4]
-
VHL Competition: To confirm VHL engagement, pre-treat cells with a molar excess of a free VHL ligand for 1 hour to saturate the VHL binding pocket, preventing engagement by LC-2.[1][5]
-
Analysis: After co-treatment, lyse the cells and perform a Western blot for K-Ras. A "rescue" of K-Ras protein levels in the presence of these inhibitors, compared to treatment with LC-2 alone, confirms a VHL- and proteasome-dependent degradation mechanism.[1][4]
-
4.3. Ternary Complex Formation Assay (Co-Immunoprecipitation)
-
Objective: To provide evidence for the formation of the K-Ras::PROTAC::VHL ternary complex.
-
Methodology:
-
Cell Treatment and Lysis: Treat K-Ras G12C mutant cells with LC-2 or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.[10]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against VHL overnight at 4°C.[10]
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.[10]
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against K-Ras. The presence of a K-Ras band in the sample immunoprecipitated with the VHL antibody (only in the LC-2 treated sample) indicates the formation of the ternary complex.
-
4.4. Cell Viability Assays
-
Objective: To assess the functional consequence of K-Ras degradation on cancer cell proliferation and survival.
-
Methodology (using CellTiter-Glo® as an example):
-
Cell Seeding: Seed K-Ras G12C cells in an opaque-walled 96-well plate.
-
Treatment: Treat the cells with a serial dilution of LC-2.
-
Incubation: Incubate the plate for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The PROTAC LC-2 exemplifies the power of harnessing the VHL E3 ligase to induce the degradation of oncogenic K-Ras G12C. This technical overview demonstrates that through a well-defined mechanism of action, LC-2 achieves potent and sustained degradation of its target, leading to the suppression of oncogenic signaling. The experimental protocols outlined herein provide a robust framework for the evaluation and characterization of such degraders. As research progresses, the strategic selection of E3 ligases like VHL will remain a cornerstone of developing next-generation targeted protein degraders for cancer and other diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: PROTAC K-Ras Degrader-2 Cell-Based Assays
Introduction
The Kirsten Rat Sarcoma (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival.[1][2] Historically, the K-Ras protein has been deemed "undruggable" due to its challenging molecular surface.[3] The advent of Proteolysis Targeting Chimeras (PROTACs) provides a revolutionary therapeutic approach. PROTACs are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest rather than merely inhibiting them.[3][4]
PROTAC K-Ras Degrader-2 is a novel agent that exemplifies this strategy. It comprises a ligand that binds to the K-Ras protein, a second ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting them.[3] This design facilitates the formation of a ternary complex between K-Ras and the E3 ligase, leading to the ubiquitination of K-Ras and its subsequent degradation by the proteasome.[5] This degradation effectively shuts down oncogenic downstream signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation.[3][6]
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound. The protocols are intended for researchers, scientists, and drug development professionals engaged in oncology and targeted protein degradation research.
Mechanism of Action & Signaling Pathway
The core mechanism of this compound is a catalytic cycle that results in the destruction of the target K-Ras protein.[3] By forming a ternary complex, the PROTAC brings the K-Ras protein into close proximity with a recruited E3 ligase.[5] The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of K-Ras, marking it for destruction by the 26S proteasome.[3] The PROTAC molecule is then released to repeat the cycle.
The degradation of K-Ras blocks its ability to activate downstream effectors. Oncogenic K-Ras signaling predominantly proceeds through the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][7] By eliminating K-Ras, the PROTAC effectively inhibits these pro-tumorigenic signals.
Experimental Protocols
Protocol 1: K-Ras Degradation Assessment by Western Blot
This protocol is the standard method to directly measure the reduction in cellular K-Ras protein levels following treatment with the degrader.
Principle: Cells are treated with this compound for a specified time and at various concentrations. Cell lysates are then prepared, and the total protein is separated by size using SDS-PAGE. The K-Ras protein is detected using a specific primary antibody, and the signal is quantified and normalized to a loading control (e.g., GAPDH, β-actin) to determine the percentage of degradation.[8]
Materials and Reagents:
-
K-Ras mutant cancer cell line (e.g., MIA PaCa-2, NCI-H2030)[5][9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate the old medium from the cells and add the medium containing the degrader or vehicle control (DMSO). Incubate for the desired time period (e.g., 6, 12, 24, 48, 72 hours).[10][11]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[8]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5-10 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-K-Ras antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[9]
-
Quantify the band intensities using densitometry software. Normalize the K-Ras band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of K-Ras remaining relative to the vehicle-treated control. The percentage of degradation is 100% minus the percentage remaining.
-
Protocol 2: Cell Viability Assessment (CellTiter-Glo® Luminescent Assay)
This protocol assesses the functional consequence of K-Ras degradation on cancer cell viability and proliferation.
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[8] A decrease in ATP levels corresponds to a decrease in cell viability. This assay is used to determine the IC50 value of the PROTAC degrader.
Materials and Reagents:
-
K-Ras mutant cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence[8]
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare a serial dilution of the PROTAC degrader. Treat the cells and include wells with vehicle (DMSO) as a negative control. Incubate for a relevant treatment period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set to 100% viability).
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Data Presentation & Interpretation
Quantitative data from degradation and viability assays should be summarized for clear comparison. Key parameters include:
-
DC50: The concentration of the degrader required to achieve 50% of the maximal degradation.[5][12]
-
Dmax: The maximum percentage of protein degradation observed.[5][12]
-
IC50: The concentration of the degrader that inhibits cell proliferation by 50%.[13]
Table 1: Representative K-Ras Degradation Data for this compound (24h Treatment)
| Cell Line | KRAS Mutation Status | DC50 (µM) | Dmax (%) |
| MIA PaCa-2 | Homozygous G12C | 0.25 | ~90% |
| NCI-H2030 | Homozygous G12C | 0.45 | ~85% |
| NCI-H23 | Heterozygous G12C | 0.76 | ~75% |
| SW1573 | Heterozygous G12C | 0.51 | ~80% |
Data are representative based on published values for similar PROTACs like LC-2.[5]
Table 2: Representative Anti-proliferative Activity of this compound (72h Treatment)
| Cell Line | KRAS Mutation Status | IC50 (nM) |
| AGS | G12D | 3 |
| SW620 | G12V | 10 |
| AsPC-1 | G12D | 2.6 |
| H358 | G12C | 5 |
| HCT116 | G13D | 13 |
Data are representative based on published values for pan-KRAS degraders.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis for PROTAC K-Ras Degrader-2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful tool to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic intervention.[3][4] PROTAC K-Ras Degrader-2 is designed to specifically induce the degradation of the K-Ras protein, thereby inhibiting its downstream signaling pathways, such as the MAPK pathway, which are crucial for tumor cell proliferation and survival.[2][3][4]
Western blot analysis is a fundamental technique to quantify the degradation of K-Ras induced by this compound. This document provides detailed protocols for performing Western blot analysis to assess the efficacy of K-Ras degradation, along with methods for data presentation and visualization of the underlying biological processes. The protocols and data presented here are based on established methodologies for similar K-Ras PROTACs, such as LC-2, a well-characterized VHL-recruiting PROTAC for KRAS G12C.[3][5][6]
Data Presentation
The efficacy of this compound can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize representative quantitative data for the degradation of K-Ras G12C by the PROTAC LC-2 in various cancer cell lines after a 24-hour treatment.[3]
Table 1: In Vitro Degradation of K-Ras G12C by LC-2 in a Panel of Cancer Cell Lines [3]
| Cell Line | KRAS G12C Genotype | DC50 (µM) | Dmax (%) |
| MIA PaCa-2 | Homozygous | 0.25 | ~90 |
| NCI-H23 | Heterozygous | 0.76 | >50 |
| NCI-H358 | Homozygous | 0.35 | ~75 |
| NCI-H1373 | Heterozygous | 0.55 | ~80 |
| NCI-H2030 | Heterozygous | 0.60 | ~85 |
Table 2: Time-Dependent Degradation of K-Ras G12C by LC-2 [3]
| Cell Line | Treatment | 6 hours (% Degradation) | 24 hours (% Degradation) | 72 hours (% Degradation) |
| MIA PaCa-2 | LC-2 (1 µM) | ~50 | ~90 | Maintained |
| NCI-H23 | LC-2 (2.5 µM) | ~40 | ~70 | Rebound |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cell lines harboring the K-Ras mutation of interest (e.g., MIA PaCa-2 for KRAS G12C) in 6-well or 12-well plates at a density that allows for 70-80% confluency at the time of harvest.[5]
-
PROTAC Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 6, 24, 48, 72 hours).[3][5]
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a fresh protease and phosphatase inhibitor cocktail to prevent protein degradation.[7][8]
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).[9] Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western blot.[7][10]
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[7][11]
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[7] Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin, GAPDH, or α-Tubulin) should also be used to ensure equal protein loading.[5]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again three times with TBST. Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane.[7]
-
Signal Visualization and Quantification: Capture the chemiluminescent signal using a digital imaging system.[5] Quantify the band intensities using image analysis software (e.g., ImageJ or LI-COR Image Studio Lite).[5] Normalize the K-Ras band intensity to the corresponding loading control band intensity.
Mandatory Visualizations
K-Ras Signaling Pathway and PROTAC Intervention
Caption: K-Ras signaling pathway and the mechanism of PROTAC-mediated degradation.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of K-Ras degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]
- 10. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 11. origene.com [origene.com]
Application Note & Protocol: Measuring DC50 and Dmax Values for PROTAC K-Ras Degrader-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic modality for targeting disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of a target protein.[3][4] They achieve this by hijacking the cell's own ubiquitin-proteasome system.[1][5] A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
K-Ras is a crucial protein in the RAS/MAPK signaling pathway, which regulates cell growth, division, and differentiation.[6][7] Mutations in the KRAS gene are among the most common oncogenic alterations in human cancers, making it a prime therapeutic target.[8] PROTACs provide a promising strategy to target K-Ras, including its mutated forms, by inducing its degradation.
To evaluate the efficacy of a PROTAC, two key parameters are determined:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.[9][10]
This document provides detailed protocols for determining the DC50 and Dmax values of a hypothetical "PROTAC K-Ras Degrader-2".
K-Ras Signaling Pathway and PROTAC Mechanism
The following diagram illustrates the central role of K-Ras in downstream signaling pathways that promote cancer cell proliferation and survival. This compound targets the K-Ras protein for degradation, thereby inhibiting these oncogenic signals.
K-Ras signaling and PROTAC-mediated degradation.
Experimental Workflow for DC50 and Dmax Determination
The following diagram outlines the key steps involved in determining the DC50 and Dmax values for this compound.
Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
K-Ras mutant cancer cell line (e.g., AsPC-1, HCT116)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count.
-
Seed the cells into 6-well plates at a predetermined density to ensure they are in the exponential growth phase during treatment.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range would be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[9]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Include a vehicle control (medium with the same final concentration of DMSO).[9]
-
Incubate the cells for the desired time points (e.g., 24 hours for DC50 determination).[9]
-
Protocol 2: Western Blot for K-Ras Degradation
This protocol details the steps for quantifying the levels of K-Ras protein following PROTAC treatment.[11]
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against K-Ras
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer's instructions.[11]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[11]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.[11]
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against K-Ras (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
Protocol 3: In-Cell Western™ Assay (Alternative to Western Blot)
The In-Cell Western™ assay is a higher-throughput method for quantifying protein levels directly in microplates.[12]
Materials:
-
96-well plate with treated cells
-
4% formaldehyde (B43269) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies (K-Ras and a normalization control like Tubulin)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.[14]
-
Prepare a cocktail of primary antibodies (anti-K-Ras and anti-normalization protein) in blocking buffer.
-
Remove the blocking buffer and add 50 µL of the primary antibody cocktail to each well.
-
Incubate overnight at 4°C.[15]
-
Wash the wells five times with permeabilization buffer.
-
-
Secondary Antibody Incubation and Imaging:
-
Prepare a cocktail of fluorescently-labeled secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody cocktail to each well and incubate for 1 hour at room temperature, protected from light.[15]
-
Wash the wells five times with permeabilization buffer.
-
Scan the plate using an appropriate imaging system.
-
Data Analysis and Presentation
-
Normalization: The level of the target protein (K-Ras) is normalized to the corresponding loading control (e.g., GAPDH, Tubulin).[10]
-
Calculation of Percent Degradation: The percentage of K-Ras remaining is calculated relative to the vehicle-treated control. The percent degradation is then calculated as: % Degradation = 100 - % K-Ras Remaining
-
Dose-Response Curve: Plot the percentage of K-Ras degradation against the logarithm of the PROTAC concentration.[9]
-
DC50 and Dmax Determination: Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and determine the DC50 and Dmax values.[16]
Data Tables
Table 1: Raw and Normalized Densitometry Data (Example)
| [PROTAC] (nM) | K-Ras Intensity | Loading Control Intensity | Normalized K-Ras Intensity | % K-Ras Remaining | % Degradation |
| 0 (Vehicle) | 1.20 | 1.15 | 1.04 | 100.0 | 0.0 |
| 1 | 1.10 | 1.18 | 0.93 | 89.4 | 10.6 |
| 10 | 0.85 | 1.12 | 0.76 | 73.1 | 26.9 |
| 100 | 0.45 | 1.16 | 0.39 | 37.5 | 62.5 |
| 1000 | 0.15 | 1.14 | 0.13 | 12.5 | 87.5 |
| 10000 | 0.12 | 1.17 | 0.10 | 9.6 | 90.4 |
Table 2: Summary of DC50 and Dmax Values
| Cell Line | PROTAC | DC50 (nM) | Dmax (%) | Time Point (hours) |
| AsPC-1 | K-Ras Degrader-2 | [Calculated Value] | [Calculated Value] | 24 |
| HCT116 | K-Ras Degrader-2 | [Calculated Value] | [Calculated Value] | 24 |
Logical Relationship in Dose-Response Analysis
The relationship between PROTAC concentration, K-Ras protein levels, and the resulting dose-response curve is illustrated below.
Relationship between experimental data and derived parameters.
Conclusion
The protocols outlined in this application note provide a robust framework for the characterization of this compound. Accurate determination of DC50 and Dmax values is critical for understanding the potency and efficacy of a PROTAC, and for guiding further drug development efforts. The choice between Western Blot and In-Cell Western assays will depend on the desired throughput and available instrumentation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 7. KRAS - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 14. biomol.com [biomol.com]
- 15. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 16. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols: In Vitro Ubiquitination Assay for PROTAC K-Ras Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] PROTAC K-Ras Degrader-2 is a novel PROTAC designed to target the oncogenic K-Ras protein for degradation, offering a promising therapeutic strategy for K-Ras-driven cancers.[2] The in vitro ubiquitination assay is a crucial biochemical tool to validate the mechanism of action of PROTACs like K-Ras Degrader-2.[3] This assay directly measures the ability of the PROTAC to facilitate the transfer of ubiquitin to the target protein in a reconstituted system, confirming the formation of a productive ternary complex between K-Ras, the PROTAC, and the E3 ligase.[3][4]
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitination cascade in a test tube: the ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), an E3 ligase, ubiquitin, and ATP.[5][] In the presence of this compound, a ternary complex is formed with K-Ras and the recruited E3 ligase.[7] This proximity induces the E3 ligase to transfer ubiquitin from the E2 enzyme to lysine (B10760008) residues on the surface of K-Ras.[1][] The resulting polyubiquitinated K-Ras can then be detected by Western blot, providing a direct measure of the PROTAC's activity.[8][9]
Signaling and Experimental Workflow Diagrams
Materials and Reagents
| Reagent | Suggested Supplier | Catalog Number |
| Recombinant Human K-Ras Protein | Any reputable | e.g., ab81538 |
| Recombinant Human E1 Enzyme (UBE1) | Any reputable | e.g., E-305 |
| Recombinant Human E2 Enzyme (e.g., UBE2D2) | Any reputable | e.g., E2-627 |
| Recombinant E3 Ligase (e.g., VHL or CRBN complex) | Any reputable | e.g., E3-231 |
| Human Ubiquitin | Any reputable | e.g., U-100H |
| This compound | MedchemExpress | HY-151821 |
| ATP Solution (100 mM) | Any reputable | e.g., R0441 |
| 10x Ubiquitination Reaction Buffer | Any reputable | e.g., B-71 |
| 2x SDS-PAGE Sample Buffer | Any reputable | e.g., B-70 |
| Deionized Water (ddH₂O) | N/A | N/A |
| Anti-K-Ras Antibody | Any reputable | e.g., ab55391 |
| Anti-Ubiquitin Antibody (e.g., P4D1) | Any reputable | e.g., ab7254 |
| HRP-conjugated Secondary Antibody | Any reputable | Varies |
| ECL Western Blotting Substrate | Any reputable | Varies |
Experimental Protocols
In Vitro Ubiquitination Reaction
This protocol is for a standard 25 µL reaction. It is recommended to prepare a master mix for common reagents to ensure consistency. All steps should be performed on ice.
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect contents at the bottom.
-
Prepare Master Mix (Optional): For multiple reactions, prepare a master mix containing ddH₂O, 10x Reaction Buffer, ATP, and Ubiquitin.
-
Reaction Assembly: In a microcentrifuge tube, add the following components in the specified order:
| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |
| ddH₂O | N/A | Up to 25 µL | N/A |
| 10x Ubiquitination Reaction Buffer | 10x | 2.5 | 1x |
| ATP Solution | 100 mM | 2.5 | 10 mM |
| Ubiquitin | 10 mg/mL (1.17 mM) | 1.0 | ~47 µM |
| K-Ras Protein | 1 mg/mL | 1.0 | ~2 µM |
| E1 Enzyme | 5 µM | 0.5 | 100 nM |
| E2 Enzyme | 25 µM | 0.5 | 500 nM |
| E3 Ligase | 10 µM | 0.5 | 200 nM |
| This compound (or DMSO) | 250 µM | 1.0 | 10 µM |
| Total Volume | 25 µL |
Note: Optimal concentrations of enzymes and substrate may need to be determined empirically.
-
Initiate Reaction: Mix gently by flicking the tube and centrifuge briefly.
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes.
-
Terminate Reaction: Stop the reaction by adding 25 µL of 2x SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
Control Reactions
It is critical to include the following controls to validate the assay results:[3]
-
No E1: Replace the E1 enzyme with an equal volume of reaction buffer to confirm the ATP- and E1-dependence of the reaction.
-
No E2: Replace the E2 enzyme with buffer to confirm E2-dependence.
-
No E3: Replace the E3 ligase with buffer to demonstrate that the ubiquitination is E3-dependent.
-
No PROTAC (- Cmpd): Use DMSO vehicle instead of this compound to show that the ubiquitination of K-Ras is PROTAC-dependent.
Western Blot Analysis
-
SDS-PAGE: Load 15-20 µL of each reaction onto a 4-12% gradient SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against K-Ras and/or ubiquitin diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Add ECL Western blotting substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[8]
Data Presentation and Analysis
The primary output of this assay is the detection of higher molecular weight bands corresponding to ubiquitinated K-Ras. A ladder of bands will appear above the unmodified K-Ras band, representing mono-, di-, and poly-ubiquitinated species.[8] Densitometry can be used to quantify the intensity of these bands. The percentage of ubiquitinated K-Ras can be calculated as follows:
% Ubiquitinated K-Ras = (Intensity of Ubiquitinated K-Ras Bands / Total Intensity of all K-Ras Bands) x 100
The results can be summarized in a table for easy comparison of different conditions.
| This compound (µM) | % Ubiquitinated K-Ras (Mean ± SD, n=3) | Fold Change over DMSO |
| 0 (DMSO) | 2.5 ± 0.8 | 1.0 |
| 0.1 | 15.2 ± 2.1 | 6.1 |
| 1 | 45.8 ± 4.5 | 18.3 |
| 10 | 78.3 ± 6.2 | 31.3 |
| 100 | 65.1 ± 5.9 | 26.0 |
| 10 (+ excess E3 ligand) | 5.6 ± 1.2 | 2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A decrease in ubiquitination at very high PROTAC concentrations may indicate a "hook effect," where the formation of binary complexes (PROTAC-K-Ras or PROTAC-E3 ligase) is favored over the productive ternary complex.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No ubiquitination observed | Inactive enzyme or ATP | Test the activity of each enzyme individually. Use a fresh stock of ATP. |
| Incorrect buffer conditions | Ensure the reaction buffer pH and composition are correct. | |
| Weak ubiquitination signal | Suboptimal enzyme/substrate concentrations | Perform a titration of E1, E2, E3, and K-Ras concentrations. |
| Short incubation time | Increase the incubation time (e.g., up to 2 hours). | |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and the number/duration of wash steps. |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| "Hook effect" at high PROTAC concentrations | Formation of binary complexes | This is an expected phenomenon for some PROTACs. Test a wider and lower range of PROTAC concentrations to determine the optimal concentration for ternary complex formation. |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 7. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing PROTAC K-Ras Degrader-2 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the K-Ras oncogene are prevalent in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers.[1][2] The K-Ras protein acts as a molecular switch in the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2] Constitutive activation of K-Ras due to mutations leads to uncontrolled cell growth and tumor development.[2][3]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[4][5] PROTAC K-Ras Degrader-2 is a heterobifunctional molecule that links a ligand binding to the K-Ras protein with a ligand for an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of K-Ras.[4] This approach offers a potential advantage over traditional inhibitors by eliminating the target protein entirely. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in xenograft mouse models.
Mechanism of Action
This compound operates through a catalytic mechanism to induce the degradation of the K-Ras protein. The process involves the formation of a ternary complex between the PROTAC molecule, the target K-Ras protein, and an E3 ubiquitin ligase (e.g., VHL or Cereblon).[4][6][7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the K-Ras protein, marking it for degradation by the 26S proteasome.[4] By degrading K-Ras, the degrader effectively shuts down downstream oncogenic signaling pathways, such as the RAF-MEK-ERK pathway.[3][6]
Caption: Mechanism of Action of this compound.
K-Ras Signaling Pathway
The K-Ras protein is a key component of the RAS/MAPK signaling pathway.[1] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface.[3] Activated K-Ras (GTP-bound) triggers a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately leads to the regulation of gene expression involved in cell proliferation, survival, and differentiation.[3] Mutations in K-Ras result in a constitutively active protein, leading to hyperactivation of this pathway and promoting tumorigenesis.[3][8]
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes: PROTAC K-Ras Degrader-2 Treatment in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the K-Ras oncogene are prevalent in a significant portion of human cancers, making it a critical target for therapeutic development. Traditional small molecule inhibitors have faced challenges in effectively targeting K-Ras. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins. PROTAC K-Ras Degrader-2 is a pan-KRAS-mutant PROTAC that has demonstrated potent and selective degradation of mutant K-Ras, leading to the suppression of downstream signaling pathways and inhibition of cancer cell growth.
Three-dimensional (3D) spheroid cultures have emerged as a more physiologically relevant in vitro model compared to traditional 2D cell cultures. Spheroids better mimic the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors. This application note provides detailed protocols for the treatment of 3D spheroid cultures with this compound and methods for assessing its efficacy.
Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to the target K-Ras protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. Upon simultaneous binding to K-Ras and the E3 ligase, a ternary complex is formed. This proximity induces the E3 ligase to poly-ubiquitinate the K-Ras protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of Action of this compound.
K-Ras Signaling Pathway
The K-Ras protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1] Mutations in K-Ras lead to its constitutive activation, resulting in uncontrolled downstream signaling and oncogenesis.[2] PROTAC-mediated degradation of mutant K-Ras effectively shuts down this aberrant signaling cascade.
Caption: Simplified K-Ras Signaling Pathway and PROTAC Intervention Point.
Quantitative Data
This compound has been shown to be highly effective in 3D spheroid models of cancer. The following tables summarize its performance in key assays.
Table 1: In Vitro Degradation Activity
| Cell Line | K-Ras Mutation | DC50 (Degrader Concentration for 50% Maximal Degradation) |
| SW620 | G12D | ≤200 nM[3] |
Table 2: 3D Spheroid Growth Inhibition
| Cell Line | K-Ras Mutation | IC50 (Inhibitory Concentration for 50% Growth) |
| SW620 | G12D | ≤20 nM[3] |
Experimental Protocols
Protocol 1: 3D Spheroid Culture and Treatment
This protocol describes the generation of 3D spheroids using the liquid overlay technique and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and adjust the cell concentration to the desired seeding density (e.g., 2,000-5,000 cells/well).
-
Seed the cell suspension into the wells of a ULA 96-well plate.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove half of the medium from each well containing a spheroid and replace it with the medium containing the appropriate concentration of the degrader. Include vehicle control (DMSO) wells.
-
Incubate the treated spheroids for the desired duration (e.g., 72 hours).
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay determines the number of viable cells in a spheroid based on the quantification of ATP.
Materials:
-
Treated spheroids in a ULA 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate compatible with a luminometer
-
Multichannel pipette
-
Luminometer
Procedure:
-
Equilibrate the ULA plate with the treated spheroids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents for 5 minutes on an orbital shaker at a low speed to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blotting for K-Ras Degradation
This protocol is for assessing the extent of K-Ras protein degradation in treated spheroids.
Materials:
-
Treated spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-K-Ras, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids from each treatment condition by centrifugation.
-
Wash the spheroids twice with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the K-Ras signal to the loading control.
Protocol 4: Immunofluorescence Staining of Spheroids
This protocol allows for the visualization of protein expression and localization within the 3D spheroid structure.
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA and 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., anti-cleaved caspase-3 for apoptosis)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect the treated spheroids.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30 minutes at room temperature.
-
Wash the spheroids three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 2 hours at room temperature.
-
Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash the spheroids three times with PBS containing 0.1% Tween-20.
-
Counterstain the nuclei with DAPI for 15 minutes.
-
Wash the spheroids twice with PBS.
-
Mount the spheroids on a slide with mounting medium.
-
Image the spheroids using a confocal microscope.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in 3D spheroid cultures.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following PROTAC K-Ras Degrader-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the induction of apoptosis by PROTAC K-Ras Degrader-2 using flow cytometry. This document includes an overview of the underlying biological principles, detailed experimental protocols, and data presentation guidelines.
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a pivotal signaling protein frequently mutated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2] KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways, including the RAF/MEK/ERK (MAPK) and PI3K/AKT cascades, which are critical for cell growth and apoptosis evasion.[1][3]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[4] A PROTAC K-Ras degrader consists of a ligand that binds to the K-Ras protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of K-Ras, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[4][5]
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a robust method for quantifying apoptosis.[6] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescein-labeled Annexin V.[7] Propidium Iodide is a fluorescent nucleic acid intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[6] This dual-staining approach allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[6][8]
Signaling Pathways and Mechanisms
K-Ras Signaling and Apoptosis Regulation
Activated K-Ras promotes cell survival by stimulating downstream pathways that inhibit apoptosis.[3] The PI3K/AKT pathway, for instance, can phosphorylate and inactivate pro-apoptotic proteins such as Bad, and activate pro-survival factors like NF-κB.[3] The MAPK pathway also contributes to the regulation of pro- and anti-apoptotic proteins.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Note: Quantitative Analysis of pERK1/2 Inhibition by PROTAC K-Ras Degrader-2 Using a Sandwich ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of this pathway.[1][3] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific target proteins via the ubiquitin-proteasome system.[4][5] PROTAC K-Ras Degrader-2 is a pan-KRAS-mutant degrader that has been shown to effectively reduce K-Ras protein levels.[6] This application note provides a detailed protocol for quantifying the downstream effect of this compound by measuring the phosphorylation of ERK1/2 (pERK1/2) in cell lysates using a sandwich enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway and PROTAC Mechanism of Action
Mutant K-Ras proteins are locked in a GTP-bound, active state, leading to the continuous activation of downstream signaling cascades, including the RAF-MEK-ERK pathway.[2][7] This sustained signaling promotes uncontrolled cell growth and tumor progression. This compound is a heterobifunctional molecule that simultaneously binds to a K-Ras mutant protein and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the K-Ras protein, marking it for degradation by the proteasome.[4][8] The degradation of K-Ras leads to the suppression of downstream signaling, resulting in a decrease in the levels of phosphorylated ERK (pERK).[9][10]
Caption: K-Ras signaling pathway and mechanism of this compound.
Experimental Protocol
This protocol is adapted from standard sandwich ELISA kits for pERK1/2 quantification.[11][12][13][14]
Materials:
-
Cells: Human cancer cell line with a known KRAS mutation (e.g., SW620, MIA PaCa-2).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium and Supplements: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: Containing protease and phosphatase inhibitors.
-
pERK1/2 ELISA Kit: (e.g., from Invitrogen, R&D Systems, or similar). The kit should include:
-
pERK1/2-specific capture antibody pre-coated 96-well plate.
-
Detection antibody (biotinylated).
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution.
-
Wash buffer.
-
Recombinant pERK1/2 standard.
-
-
BCA Protein Assay Kit.
-
Microplate reader capable of measuring absorbance at 450 nm.
Experimental Workflow:
Caption: Experimental workflow for pERK quantification by ELISA.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well or 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate for 24 hours under standard cell culture conditions.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A vehicle control (DMSO) must be included.
-
Aspirate the old medium and treat the cells with the PROTAC dilutions for a predetermined time course (e.g., 2, 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 15-20 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and store it at -80°C or proceed to the next step.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA or similar protein assay according to the manufacturer's instructions. This is crucial for normalizing the pERK1/2 levels.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the pERK1/2 ELISA kit. A general procedure is as follows:
-
Prepare the recombinant pERK1/2 standards to generate a standard curve.
-
Dilute the cell lysates to a concentration within the detection range of the assay, ensuring equal total protein amounts are loaded for each sample.
-
Add standards and diluted cell lysates to the appropriate wells of the antibody-coated 96-well plate.
-
Incubate as recommended (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the wells.
-
Add the Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Immediately measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of pERK1/2 in each sample by interpolating their absorbance values from the standard curve.
-
Normalize the pERK1/2 concentration to the total protein concentration for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
Data Presentation
The following table represents hypothetical data from an experiment where a KRAS-mutant cell line was treated with increasing concentrations of this compound for 24 hours.
| This compound (nM) | Mean pERK1/2 (pg/mL) | Standard Deviation | Normalized pERK1/2 (% of Control) |
| 0 (Vehicle) | 150.2 | 12.5 | 100% |
| 1 | 125.8 | 10.1 | 83.8% |
| 10 | 88.6 | 7.9 | 59.0% |
| 100 | 45.1 | 5.2 | 30.0% |
| 1000 | 18.3 | 2.5 | 12.2% |
This application note provides a comprehensive protocol for the quantification of pERK1/2 levels in response to treatment with this compound. The sandwich ELISA method offers a sensitive and quantitative approach to assess the downstream functional consequences of K-Ras degradation. The provided workflow and data presentation format can be adapted for the evaluation of other PROTACs targeting the MAPK pathway.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Oncogenic mutant RAS signaling activity is rescaled by the ERK/MAPK pathway | Molecular Systems Biology [link.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 11. elkbiotech.com [elkbiotech.com]
- 12. Human pERK(Phospho Extracellular Signal Regulated Kinase) ELISA Kit [elkbiotech.com]
- 13. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Co-Immunoprecipitation to Confirm Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a robust and widely utilized technique to study protein-protein interactions in their native cellular context.[1] While standard Co-IP is effective for identifying binary interactions, confirming the formation of a ternary complex—a complex composed of three distinct proteins—requires a more nuanced approach. This is often achieved through sequential immunoprecipitation, also known as two-step Co-IP.[2][3][4] This application note provides a detailed protocol and best practices for utilizing Co-IP to validate the formation of ternary protein complexes, a critical step in understanding complex biological signaling pathways and in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[5][6]
Principle of Ternary Complex Co-Immunoprecipitation
The confirmation of a ternary complex (Protein A, Protein B, and Protein C) relies on the principle of sequential affinity purification. First, an antibody targeting one component of the putative complex (e.g., Protein A, the "bait") is used to immunoprecipitate it along with any associated proteins.[7][8] Subsequently, the eluted complex is subjected to a second round of immunoprecipitation using an antibody against a second component of the proposed complex (e.g., Protein B). The final elution will contain all three proteins only if they were part of the same complex. The presence of the third protein (Protein C) is then detected, typically by Western blotting.[3][4]
Signaling Pathway Example: PROTAC-Mediated Degradation
A prominent example of ternary complex formation is in the mechanism of action of PROTACs. These heterobifunctional molecules induce the proximity of a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[5] The formation of the POI-PROTAC-E3 ligase ternary complex is the critical initiating step for this process.[5][9]
References
- 1. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Co-IP Bait and Prey, and other applications of Immunoprecipitation (IP) | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Live-Cell Imaging of KRAS Degradation by PROTAC K-Ras Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are prevalent in a wide range of human cancers, making it a critical target for therapeutic development.[1][2] Traditionally considered "undruggable," the advent of targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), has opened new avenues for combating KRAS-driven malignancies.[3][4] PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6] K-Ras Degrader-2 is a novel PROTAC designed to specifically target and induce the degradation of the KRAS protein.
Live-cell imaging is an indispensable tool for elucidating the dynamics of PROTAC-mediated protein degradation in real-time and within a physiological context.[5] This document provides detailed application notes and experimental protocols for visualizing and quantifying the degradation of KRAS by K-Ras Degrader-2 in living cells.
Application Notes
The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein (KRAS), an E3 ubiquitin ligase, and the PROTAC molecule itself.[7] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[6] The resulting polyubiquitinated KRAS is then recognized and degraded by the 26S proteasome.[6] Unlike traditional inhibitors that require sustained high occupancy, PROTACs act catalytically, enabling substoichiometric degradation of the target protein.[5]
KRAS Signaling Pathway
The K-Ras protein is a small GTPase that acts as a molecular switch in cellular signaling.[8][9] It cycles between an active GTP-bound state and an inactive GDP-bound state.[10] Growth factor signaling through receptor tyrosine kinases (RTKs) activates Guanine Nucleotide Exchange Factors (GEFs) that promote the exchange of GDP for GTP on KRAS, leading to its activation.[11] Activated KRAS then engages multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[11][12][13] Oncogenic mutations in KRAS often lock the protein in a constitutively active state, leading to uncontrolled cell growth.[10]
Quantitative Data Summary
The efficacy of KRAS degraders can be quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes representative data for a KRAS G12C degrader, LC-2, which serves as a surrogate for K-Ras Degrader-2 for the purpose of these notes.
| Cell Line | KRAS Mutation Status | DC50 (µM) | Dmax (%) | Reference |
| MIA PaCa-2 | Homozygous G12C | 0.32 ± 0.08 | ~75 | [14] |
| NCI-H2030 | Homozygous G12C | 0.59 ± 0.20 | ~75 | [14] |
| NCI-H358 | Heterozygous G12C | Not specified | ~50 | [15] |
| Various | G12C | 0.25 - 0.76 | ~75 - 90 | [10][14] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of KRAS Degradation
This protocol describes the use of a fluorescently tagged KRAS or a fluorescently labeled antibody to monitor KRAS protein levels in real-time following treatment with K-Ras Degrader-2.
Materials:
-
Human cancer cell line expressing the relevant KRAS mutant (e.g., MIA PaCa-2, NCI-H358)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Plasmid encoding a fluorescently tagged KRAS (e.g., GFP-KRAS) or a suitable live-cell antibody against KRAS
-
Transfection reagent or electroporation system
-
K-Ras Degrader-2
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium)
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO2)
-
Image analysis software
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate (e.g., 96-well black, clear bottom) at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection (if using a fluorescently tagged protein): Transfect the cells with the GFP-KRAS plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
PROTAC Treatment: Prepare serial dilutions of K-Ras Degrader-2 in pre-warmed live-cell imaging solution. Include a vehicle control (e.g., 0.1% DMSO).
-
Image Acquisition:
-
Place the plate on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO2.[7]
-
Acquire baseline images (t=0) for each well in both the fluorescent and brightfield/phase-contrast channels.
-
Add the K-Ras Degrader-2 dilutions to the respective wells.
-
Begin time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for 4-24 hours.[5]
-
-
Image Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity per cell at each time point.[5]
-
Normalize the fluorescence intensity of each cell to its intensity at time zero.[5]
-
Plot the normalized intensity versus time to generate degradation curves.
-
Calculate Dmax and the rate of degradation from these curves.
-
Protocol 2: Immunofluorescence Staining for KRAS Degradation
This protocol provides an endpoint measurement of KRAS degradation at specific time points.
Materials:
-
Cells treated with K-Ras Degrader-2 as described in Protocol 1.
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against KRAS
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After treatment with K-Ras Degrader-2 for the desired time, aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-KRAS antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells three times with PBS and add fresh PBS to the wells. Acquire images using a fluorescence microscope.
Protocol 3: Western Blotting for KRAS Degradation
This protocol provides a quantitative endpoint measurement of total KRAS protein levels.
Materials:
-
Cells treated with K-Ras Degrader-2.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against KRAS and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration of each sample using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against KRAS and a loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the KRAS signal to the loading control to determine the extent of degradation.
Visualizations
Caption: The KRAS signaling pathway.
Caption: Mechanism of action for K-Ras Degrader-2.
Caption: Experimental workflow for live-cell imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientistlive.com [scientistlive.com]
- 8. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 9. KRAS - Wikipedia [en.wikipedia.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect with PROTAC K-Ras Degrader-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC K-Ras Degrader-2. Our goal is to help you navigate and overcome common experimental challenges, with a specific focus on the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs like K-Ras Degrader-2?
A1: The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve.[3] At optimal concentrations, the PROTAC efficiently forms a "ternary complex" with the K-Ras protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of K-Ras. However, at excessive concentrations, the PROTAC is more likely to form non-productive "binary complexes"—either with K-Ras alone or the E3 ligase alone.[1][2][3] These binary complexes are unable to induce degradation and compete with the formation of the productive ternary complex, thus reducing overall degradation efficiency.[3]
Q2: At what concentration range should I expect to see the hook effect with K-Ras degraders?
A2: The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[4] For some KRAS G12C degraders, such as LC-2, the beginning of a hook effect has been observed at concentrations around 10 µM.[5][6] It is often observed in the micromolar (µM) range, but it is crucial to perform a broad dose-response experiment (e.g., from picomolar to high micromolar) to determine the optimal concentration window for your specific experimental setup.[3]
Q3: I am not observing any K-Ras degradation at any concentration. What could be the problem?
A3: If you are not seeing any degradation, several factors could be at play:
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[1] Ensure your cell line is suitable for PROTAC uptake.
-
E3 Ligase Expression: The E3 ligase recruited by the PROTAC (e.g., VHL or Cereblon) must be expressed in your cell line.[1] You can verify its presence using techniques like Western blot or qPCR.
-
Compound Integrity: Ensure that your this compound is properly stored and has not degraded. It is advisable to prepare fresh stock solutions.[1]
-
Western Blot Issues: Review your Western blot protocol for potential issues with antibody concentrations, transfer efficiency, or blocking conditions.[1]
Q4: How can I confirm that the observed decrease in K-Ras protein is due to proteasomal degradation?
A4: To confirm that the degradation is dependent on the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor (e.g., MG132).[1] If the degradation of K-Ras is blocked or reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-mediated.[1]
Troubleshooting Guide: Mitigating the Hook Effect
If you are observing a decrease in K-Ras degradation at higher concentrations of this compound, you are likely encountering the hook effect. Here are some troubleshooting steps and optimization strategies:
Issue: Decreased K-Ras degradation at high PROTAC concentrations.
Visual Cue: A bell-shaped curve in your dose-response data, where degradation is high at an intermediate concentration and decreases at higher concentrations.
| Troubleshooting Step | Rationale | Experimental Approach |
| 1. Optimize PROTAC Concentration | The most direct way to overcome the hook effect is to identify the optimal concentration range for maximal degradation.[1] | Perform a detailed dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the peak of the bell-shaped curve.[1] |
| 2. Optimize Incubation Time | The kinetics of PROTAC-mediated degradation can vary. A time-course experiment can reveal the optimal treatment duration. | At a fixed optimal concentration, perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the time point of maximal degradation.[2] |
| 3. Assess Ternary Complex Formation | Directly measuring the formation of the K-Ras-PROTAC-E3 ligase ternary complex can help understand the molecular basis of the hook effect. | Utilize biophysical assays such as TR-FRET, SPR, or ITC to quantify ternary complex formation at different PROTAC concentrations.[2] |
| 4. Enhance Cooperativity | PROTACs can be designed to promote favorable protein-protein interactions within the ternary complex, which stabilizes it over the binary complexes and can reduce the hook effect.[2][7] | While this is a drug design consideration, being aware of the cooperativity of your degrader can inform experimental interpretation. |
Experimental Protocols
Dose-Response Analysis by Western Blot
This protocol will allow you to determine the optimal concentration of this compound for maximal K-Ras degradation and to observe the hook effect.
-
Cell Seeding: Plate your cancer cell line of interest (e.g., NCI-H2030 for KRAS G12C) in 12-well plates at an appropriate density to reach about 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[1] Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time, typically between 4 and 24 hours.[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against K-Ras overnight at 4°C.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the K-Ras band intensity to the loading control.
-
Plot the normalized K-Ras levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the optimal concentration (resulting in maximum degradation, or Dmax) and the concentration at which the hook effect begins.[1]
-
Proteasome Inhibition Assay
This assay confirms that the degradation of K-Ras is mediated by the proteasome.
-
Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[1]
-
PROTAC Treatment: Add the optimal concentration of this compound (as determined from the dose-response analysis) to the pre-treated cells and incubate for the optimal duration.
-
Western Blot Analysis: Perform Western blot analysis as described above. A rescue of K-Ras levels in the co-treated sample compared to the sample treated with the PROTAC alone indicates proteasome-dependent degradation.[1]
Visualizing the Hook Effect: Signaling and Experimental Workflows
To aid in understanding the underlying mechanisms and experimental logic, the following diagrams are provided.
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Workflow for troubleshooting the PROTAC hook effect.
References
Optimizing PROTAC K-Ras Degrader-2 concentration and incubation time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC K-Ras Degrader-2. The information is designed to help optimize experimental conditions, specifically concentration and incubation time, to achieve maximal degradation of K-Ras.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a hetero-bifunctional molecule designed to induce the degradation of K-Ras protein. It functions by simultaneously binding to the target K-Ras protein and an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][2][3][4] This proximity induces the E3 ligase to tag K-Ras with ubiquitin, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[2][4][5] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple K-Ras proteins.[6]
Q2: How do I determine the optimal concentration for K-Ras degradation?
A2: The optimal concentration, or DC50 (half-maximal degradation concentration), is best determined by performing a dose-response experiment.[7][8] You should treat your cells with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours).[9][10] The level of K-Ras protein is then quantified, typically by Western blot, to identify the concentration that yields the maximal degradation (Dmax) and the DC50.[7][11]
Q3: What is the recommended incubation time for observing K-Ras degradation?
A3: The optimal incubation time can vary between different cell lines and PROTACs. It is recommended to perform a time-course experiment to determine the ideal duration.[8][12] Treat cells with a fixed, effective concentration of the PROTAC (e.g., 3-5 times the DC50) and measure K-Ras protein levels at various time points (e.g., 2, 4, 6, 8, 12, 24, 48, and 72 hours).[7][13] For some K-Ras degraders, maximal degradation is observed within 24 hours and can be sustained for up to 72 hours.[1][13]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC.[13][14][15] This occurs because the excess PROTAC molecules form separate binary complexes with either the K-Ras protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[14][15] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or poor K-Ras degradation | Insufficient PROTAC concentration. | Perform a dose-response experiment with a broader range of concentrations.[10] |
| Inappropriate incubation time. | Conduct a time-course experiment to find the optimal duration.[5][8][10] | |
| Poor cell permeability of the PROTAC. | Modify the PROTAC linker to improve physicochemical properties or consider using permeabilizing agents as a control.[4][14] | |
| Low or no expression of the recruited E3 ligase (e.g., VHL, CRBN) in the cell line. | Confirm the expression of the E3 ligase in your cells via Western blot or qPCR.[15] | |
| Inefficient ternary complex formation. | Perform co-immunoprecipitation (Co-IP) or proximity assays (e.g., TR-FRET) to confirm the formation of the K-Ras:PROTAC:E3 ligase complex.[7][9] | |
| Incomplete degradation (high Dmax) | High rate of new K-Ras protein synthesis. | A shorter treatment time (<6 hours) might show more significant degradation before new protein synthesis compensates.[7] |
| The PROTAC may not be stable in the cell culture medium over long incubation times. | Assess the stability of your PROTAC in the media over the course of the experiment.[14] | |
| High cell toxicity | The PROTAC concentration is too high. | Determine the IC50 for cell viability and use concentrations well below this value.[10] |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration and compare the effects with a negative control PROTAC.[10] | |
| Inconsistent results between experiments | Variability in cell confluency at the time of treatment. | Standardize cell seeding density to ensure consistent confluency (e.g., 70-80%) for each experiment.[10] |
| Degradation of PROTAC stock solution due to repeated freeze-thaw cycles. | Aliquot the PROTAC stock solution upon receipt and store at -80°C.[10] |
Quantitative Data Summary
The following table summarizes performance parameters for the K-RasG12C degrader LC-2, which can serve as a reference for optimizing your experiments with a similar K-Ras degrader.
| Parameter | Value | Cell Lines | Reference |
| DC50 | 0.25 - 0.76 µM | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 | [1][11][13] |
| Dmax | ~80-90% | NCI-H2030, other KRASG12C cell lines | [4][11][13] |
| Time to Max Degradation | 24 hours | MIA PaCa-2, NCI-H23, SW1573 | [11][13] |
Key Experimental Protocols
Protocol 1: Dose-Response Experiment for K-Ras Degradation
Objective: To determine the DC50 and Dmax of this compound.
Methodology:
-
Cell Seeding: Plate K-Ras mutant cells (e.g., MIA PaCa-2, NCI-H23) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[10]
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 8-12 concentrations ranging from 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7][9][10]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9][10]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[10]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).[9]
-
Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.[9]
-
Wash the membrane, then incubate with a species-appropriate HRP-conjugated secondary antibody.[9]
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]
-
-
Data Analysis:
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Quantify the band intensities. Normalize the K-Ras band intensity to the loading control.[7]
-
Plot the percentage of K-Ras degradation relative to the vehicle control against the log of the PROTAC concentration to determine the DC50 and Dmax.[7]
-
Protocol 2: Time-Course Experiment for K-Ras Degradation
Objective: To determine the optimal incubation time for K-Ras degradation.
Methodology:
-
Cell Seeding: Seed K-Ras mutant cells as described in Protocol 1.
-
PROTAC Treatment: Treat cells with a fixed concentration of this compound (e.g., a concentration that gives strong degradation, such as 3-5x DC50).[7]
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72 hours) post-treatment.
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 3-5 from Protocol 1 for each time point.
-
Data Analysis: Quantify the K-Ras protein levels at each time point, normalized to the loading control and the 0-hour time point, to observe the degradation kinetics.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: K-Ras signaling pathway and the mechanism of PROTAC-mediated degradation.
Caption: Experimental workflow for a dose-response curve to determine DC50 and Dmax.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 13. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
PROTAC K-Ras Degrader-2 solubility and formulation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC K-Ras Degrader-2. The information is designed to address common challenges related to solubility and formulation.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor aqueous solubility. Why is this happening and what can I do?
A1: Poor aqueous solubility is a common characteristic of PROTACs due to their high molecular weight and lipophilicity.[1][2][3] These molecules often fall "beyond the Rule of Five," indicating potential challenges with absorption and permeation.[2] To improve solubility, consider the following strategies:
-
Co-solvents: Utilize water-miscible organic solvents such as DMSO, DMF, or ethanol (B145695) to initially dissolve the compound before further dilution in aqueous buffers.[4]
-
pH Adjustment: For PROTACs with ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[4]
-
Excipients: The use of surfactants, cyclodextrins, or other solubilizing agents can help to increase the concentration of the PROTAC in your desired vehicle.[4][5][6]
-
Formulation Technologies: Advanced formulation strategies like amorphous solid dispersions (ASDs) or lipid-based formulations can be explored to improve the dissolution and bioavailability of poorly soluble compounds.[1][6]
Q2: I am observing precipitation of my this compound when I dilute my DMSO stock solution into an aqueous buffer for cell-based assays. How can I prevent this?
A2: This is a common issue known as "crashing out." Several factors can contribute to this, including the final concentration of DMSO and the intrinsic solubility of the PROTAC in the final buffer. Here are some troubleshooting tips:
-
Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your cell culture media (typically ≤ 0.5%) as higher concentrations can be toxic to cells and decrease the solubility of your compound.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution step. This can sometimes help to keep the compound in solution.
-
Pluronic F-127: Consider the use of Pluronic F-127, a non-ionic surfactant, in your final dilution buffer to help maintain solubility and prevent precipitation.
-
Pre-warmed Buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes improve solubility.
Q3: What are some suitable starting formulations for in vivo studies with this compound?
A3: Developing a suitable formulation for in vivo studies requires careful consideration of the route of administration and the physicochemical properties of the PROTAC. Due to their poor solubility, simple aqueous formulations are often not feasible. Common approaches include:
-
Suspensions: Micronization of the solid PROTAC to increase surface area and suspending it in a vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethyl cellulose).[6][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can enhance oral absorption by improving solubilization in the gastrointestinal tract.[4][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can improve its dissolution rate and oral bioavailability.[1]
It is crucial to assess the tolerability and stability of any formulation in the chosen animal model.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility or precipitation of the PROTAC in the assay medium.
-
Troubleshooting Steps:
-
Visually inspect the assay plates for any signs of precipitation after adding the compound.
-
Perform a solubility test of the PROTAC in the specific cell culture medium used for your experiments.
-
Consider the formulation strategies mentioned in the FAQs to improve solubility.
-
Ensure thorough mixing of the compound in the medium before adding it to the cells.
-
Issue 2: Low or variable oral bioavailability in animal studies.
-
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Review the formulation strategy. Consider particle size reduction techniques like micronization or nanosizing to enhance the dissolution rate.[4][5][7]
-
Explore enabling formulations such as amorphous solid dispersions or lipid-based systems.[1][6]
-
Investigate the effect of food. The solubility of some PROTACs can be improved in the presence of bile salts, suggesting that administration with food might enhance absorption.[2][8]
-
Quantitative Data Summary
The following tables provide a summary of typical solubility and formulation parameters for PROTACs. Note that specific values for this compound may vary and should be determined experimentally.
Table 1: Solubility of a Typical PROTAC in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 100 |
| DMF | > 50 |
| Ethanol | 10 - 20 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Example Formulations for In Vivo Studies
| Formulation Type | Composition | Administration Route |
| Suspension | 1% Tween 80, 0.5% CMC in water | Oral |
| Solution | 10% DMSO, 40% PEG400, 50% Saline | Intravenous |
| Lipid-Based | 30% Labrasol, 40% Cremophor EL, 30% Transcutol | Oral |
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Quantification: In parallel, analyze the supernatant of the non-precipitated wells by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. The highest concentration at which no precipitation is observed is the kinetic solubility.
Visualizations
K-Ras Signaling Pathway
The K-Ras protein is a key component of the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and differentiation.[9][10] Mutations in the KRAS gene can lead to constitutive activation of this pathway, contributing to cancer development.[9][11]
Caption: K-Ras signaling pathway and the mechanism of PROTAC-mediated degradation.
Experimental Workflow for Solubility Assessment
A logical workflow is essential for systematically addressing solubility issues.
Caption: A workflow for addressing the solubility of this compound.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 10. KRAS - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Identifying Off-Target Effects of PROTAC K-Ras Degrader-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of PROTAC K-Ras Degrader-2.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Potential off-target effects of this compound can be categorized as follows:
-
Unintended Degradation of Other Proteins: The warhead (targeting K-Ras) or the E3 ligase binder component of the PROTAC could have an affinity for other proteins, leading to their unintended degradation. For instance, PROTACs based on pomalidomide (B1683931) have been observed to sometimes degrade zinc-finger (ZF) proteins.[1]
-
Perturbation of Signaling Pathways: The degradation of the target protein, K-Ras, will lead to downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other pathways.[1]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation and may lead to off-target pharmacology.[1][2]
Q2: How does the degradation of K-Ras affect downstream signaling?
A2: The K-Ras protein is a key component of the RAS/MAPK signaling pathway, which is crucial for cell growth, division, and differentiation.[3][4] When mutated, K-Ras becomes constitutively active, leading to uncontrolled cell proliferation through downstream pathways like:
-
RAF-MEK-ERK (MAPK) Pathway: This is a primary signaling cascade activated by K-Ras, promoting cell proliferation.[5][6]
-
PI3K-AKT-mTOR Pathway: This pathway is also activated by K-Ras and is essential for cell survival, growth, and metabolism.[5][6]
By degrading the K-Ras protein, the degrader is expected to suppress these downstream signaling cascades.[7] Researchers can monitor the phosphorylation status of key proteins in these pathways (e.g., pERK, pAKT) to confirm the functional consequence of K-Ras degradation.[7]
Q3: What is the recommended experimental approach to identify the off-target effects of this compound?
A3: A multi-pronged approach is recommended, with global proteomics being the cornerstone for unbiased off-target identification.[1] The general workflow involves:
-
Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to compare protein abundance in cells treated with this compound versus control-treated cells.[1][8]
-
Transcriptomics: Perform RNA-sequencing to determine if changes in protein levels are due to protein degradation or transcriptional regulation.[1]
-
Cell-Based Assays: Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting or targeted protein quantification.[1]
-
Target Engagement Assays: Confirm that the PROTAC engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).[1]
Q4: How can I distinguish direct off-targets from downstream signaling effects in my proteomics data?
A4: To differentiate between direct off-targets and indirect downstream effects, it is crucial to perform time-course experiments. Direct off-target degradation is expected to occur at earlier time points, while downstream effects on protein expression will likely appear later. Shorter treatment times (< 6 hours) are often used to identify direct targets of PROTAC-induced degradation.[9][10] Additionally, using an inactive control PROTAC (e.g., an epimer that doesn't bind the E3 ligase) can help distinguish between effects caused by target degradation and those arising from off-target binding of the warhead.
Q5: What are the essential controls for off-target identification experiments?
A5: Several controls should be included in your experiments to account for potential off-target effects:[9]
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve the PROTAC.
-
Inactive Epimer/Control PROTAC: A molecule with a modification that prevents it from binding to either the target protein or the E3 ligase. This helps to deconvolute cellular effects caused by target inhibition from those induced by target degradation.[9]
-
Competitive E3 Ligase Ligand: Pre-treatment with a high concentration of the E3 ligase ligand alone can help confirm that the observed degradation is dependent on the recruitment of that specific E3 ligase.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation of K-Ras observed. | 1. Low cell permeability.[2]2. Poor ternary complex formation.[11]3. Low E3 ligase expression in the cell line.[11]4. PROTAC instability.[2] | 1. Modify the linker to improve physicochemical properties or use prodrug strategies.[2]2. Vary linker length and composition.[2]3. Confirm E3 ligase expression via Western blot or qPCR.[11]4. Assess PROTAC stability in the experimental medium.[2] |
| "Hook Effect" observed (less degradation at higher concentrations). [7] | Formation of ineffective binary complexes at high PROTAC concentrations.[2][7] | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[2] |
| Discrepancy between proteomics and Western blot data. | 1. Differences in assay sensitivity.2. Antibody cross-reactivity in Western blotting. | 1. Use quantitative proteomics data to guide antibody selection.2. Confirm antibody specificity with knockout/knockdown cell lines if available. |
| Cellular phenotype does not correlate with K-Ras degradation. | 1. Off-target effects: The observed phenotype may be due to the degradation or inhibition of an off-target protein.[7]2. Experimental artifacts. | 1. Use inactive controls to confirm the phenotype is due to K-Ras degradation.2. Perform rescue experiments by re-expressing a degradation-resistant form of K-Ras. |
| High cell toxicity observed. | 1. Off-target effects of the PROTAC.2. High concentration of the PROTAC or solvent. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.2. Lower the PROTAC concentration if possible and ensure the solvent concentration is not toxic. |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data for identifying off-targets of this compound. In a real experiment, data would be generated for thousands of proteins.
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| KRAS | -3.5 | < 0.001 | On-Target |
| BRAF | -0.2 | 0.65 | No |
| PIK3CA | -0.1 | 0.82 | No |
| ZFP91 | -2.8 | < 0.01 | Yes |
| CDK4 | -0.5 | 0.21 | No |
| Cyclin D1 | -0.4 | 0.33 | No |
Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental conditions. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of this compound using quantitative mass spectrometry.[1]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., one with a K-Ras mutation) to ~70-80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Western Blotting for Off-Target Validation
-
Sample Preparation: Treat cells with this compound and controls as in the proteomics experiment. Lyse cells and determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the potential off-target protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify band intensities to confirm protein degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to assess the engagement of this compound with both its intended target and potential off-targets in a cellular context.[1][12]
-
Treatment and Heating:
-
Treat intact cells with this compound.
-
Heat the cells to a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins.
-
-
Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by techniques like Western blotting or mass spectrometry.[12]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Downstream signaling pathways activated by oncogenic K-Ras.
Caption: Experimental workflow for off-target identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chempro-innovations.com [chempro-innovations.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Cell line-specific responses to PROTAC K-Ras Degrader-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC K-Ras Degrader-2. The information is designed to address specific experimental challenges and provide detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound is a pan-K-Ras mutant proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of various K-Ras mutant proteins. In the SW620 (K-Ras G12V) human colorectal adenocarcinoma cell line, it has been shown to induce K-Ras degradation with a DC50 (concentration for 50% of maximal degradation) of ≤200 nM.[1] It also inhibits the growth of SW620 3D cell cultures with an IC50 (concentration for 50% inhibition) of ≤20 nM.[1]
Q2: How does this compound work?
Like other PROTACs, this degrader is a heterobifunctional molecule. It contains a ligand that binds to the K-Ras protein and another ligand that recruits an E3 ubiquitin ligase. This brings the E3 ligase into close proximity with K-Ras, leading to the ubiquitination of K-Ras and its subsequent degradation by the proteasome. This mechanism of action effectively eliminates the K-Ras protein from the cell, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Q3: I am not observing K-Ras degradation in my cell line. What are the possible reasons?
Several factors could contribute to a lack of K-Ras degradation. These can be broadly categorized as issues with the PROTAC molecule itself, the experimental setup, or the biology of the cell line being used. Common reasons include poor cell permeability of the PROTAC, inefficient formation of the K-Ras:PROTAC:E3 ligase ternary complex, or a high rate of new K-Ras protein synthesis that outpaces degradation. A systematic troubleshooting workflow is recommended to identify the root cause.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either K-Ras or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for K-Ras degradation.
Q5: How can I confirm that the degradation of K-Ras is occurring through the intended PROTAC mechanism?
To validate the mechanism of action, you can perform several control experiments. Pre-treating your cells with a proteasome inhibitor (e.g., MG132) should rescue K-Ras from degradation. Additionally, competition experiments with an excess of a ligand for the E3 ligase should also prevent K-Ras degradation by blocking the PROTAC's ability to recruit the ligase. An in-cell ubiquitination assay can also be performed to show that K-Ras is being ubiquitinated in the presence of the PROTAC.
Data Presentation
Table 1: Reported Activity of this compound
| Cell Line | K-Ras Mutation | Assay | Metric | Value |
| SW620 | G12V | Degradation | DC50 | ≤200 nM[1] |
| SW620 | G12V | 3D Cell Growth | IC50 | ≤20 nM[1] |
Table 2: Comparative Degradation Data of Other K-Ras PROTACs in Various Cell Lines
This table provides context on the range of activities and cell line-specific responses observed with other K-Ras PROTACs and is not data for this compound.
| PROTAC | Cell Line | K-Ras Mutation | DC50 | Dmax | Reference |
| LC-2 | MIA PaCa-2 | G12C | 0.32 µM | ~75% | [2] |
| LC-2 | NCI-H2030 | G12C | 0.59 µM | ~75% | [2] |
| LC-2 | NCI-H358 | G12C (heterozygous) | >50% degradation | Not specified | [2] |
| ACBI4 | Cal-62 | G12R | 162 nM | 93% | [3] |
| PROTAC 3 | KP-2 | G12R | 162 nM | 60% | [3] |
| PROTAC 3 | GP5d | G12D | Similar to other PROTACs | Not specified | [3] |
Mandatory Visualizations
Caption: K-Ras signaling pathway and PROTAC intervention.
Caption: General experimental workflow for PROTAC evaluation.
Caption: Troubleshooting lack of K-Ras degradation.
Experimental Protocols
Western Blot for K-Ras Degradation
This protocol is used to determine the percentage of K-Ras protein degradation following treatment with this compound.
Materials:
-
K-Ras mutant cancer cell line
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras, anti-p-ERK, anti-ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound and a DMSO control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands. Quantify band intensities and normalize the K-Ras band intensity to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the K-Ras:PROTAC:E3 ligase ternary complex within the cell.
Materials:
-
K-Ras mutant cancer cell line
-
This compound
-
Non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors
-
Antibody against the recruited E3 ligase (e.g., anti-VHL or anti-CRBN)
-
Protein A/G agarose (B213101) beads
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with the optimal degradation concentration of the PROTAC for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in non-denaturing IP lysis buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
-
Washing and Elution: Wash the beads to remove non-bound proteins and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for K-Ras. The presence of a K-Ras band indicates the formation of the ternary complex.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the anti-proliferative effect of the PROTAC.
Materials:
-
K-Ras mutant cancer cell line
-
This compound
-
96-well plates (white, clear bottom)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Follow the CellTiter-Glo® manufacturer's protocol to measure ATP content, which is proportional to the number of viable cells.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC50 value.
References
PROTAC K-Ras Degrader-2 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving PROTAC K-Ras Degrader-2, with a specific focus on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not causing degradation of my target protein. What are the common reasons for this?
There are several potential reasons why a PROTAC may not be effective. Here's a troubleshooting guide to address this common issue:
-
Compound Instability: The PROTAC may be unstable in the cell culture medium, degrading before it can effectively induce K-Ras degradation. It is crucial to assess the stability of your PROTAC in the media over the time course of your experiment.[1]
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach their intracellular target.[1][2]
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between K-Ras, the PROTAC, and an E3 ligase is essential for ubiquitination and subsequent degradation.[1][2] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation.[1][2] Performing a wide dose-response experiment is essential to identify the optimal concentration range.
-
Incorrect E3 Ligase Choice: The selected E3 ligase must be expressed in the cell type of interest and be capable of effectively ubiquitinating K-Ras. Most PROTACs utilize VHL or CRBN.[2]
-
Cellular Conditions: Factors such as cell passage number, confluency, and overall health can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[1]
Q2: How can I assess the stability of this compound in my cell culture media?
To determine the stability of your PROTAC, you can perform a time-course experiment where the compound is incubated in cell culture media, and its concentration is measured at different time points using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).[3][4] This will allow you to determine the half-life of the compound under your experimental conditions.
Q3: I'm observing a "hook effect" with my this compound. What can I do to mitigate this?
The "hook effect," where higher concentrations of the PROTAC lead to decreased target degradation, is a common phenomenon.[1][2] To address this:
-
Perform a Wide Dose-Response Curve: Test a broad range of concentrations, including very low (nanomolar) and very high (micromolar) ranges, to identify the bell-shaped curve characteristic of the hook effect and determine the optimal concentration for maximal degradation.[1][2]
-
Use Lower Concentrations: Operate within the optimal concentration range identified from your dose-response curve.
-
Biophysical Assays: Techniques like TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex at different PROTAC concentrations to better understand the relationship between complex formation and degradation.[1]
Troubleshooting Guide
Problem: Inconsistent K-Ras Degradation Results
| Potential Cause | Troubleshooting Step |
| This compound Instability | Assess the half-life of the PROTAC in your specific cell culture medium using the LC-MS/MS stability assay protocol below. Consider preparing fresh stock solutions for each experiment. |
| Variable Cell Health/Density | Standardize cell culture conditions. Use cells within a consistent passage number range and ensure uniform seeding densities for all experiments.[1] |
| Inconsistent Dosing | Ensure accurate and consistent preparation of PROTAC dilutions. Use calibrated pipettes and perform serial dilutions carefully. |
Problem: No K-Ras Degradation Observed
| Potential Cause | Troubleshooting Step |
| Complete PROTAC Degradation | Perform a stability assay to confirm if the PROTAC is rapidly degrading in the cell culture media. If the half-life is very short, consider a shorter treatment duration. |
| Low Cell Permeability | If stability is confirmed, consider assays to measure intracellular compound concentration. Modifications to the PROTAC linker or the use of prodrug strategies may be necessary to improve cell uptake.[1] |
| Lack of Ternary Complex Formation | Use biophysical assays (e.g., TR-FRET) to confirm that the PROTAC is binding to both K-Ras and the E3 ligase in a cellular context.[1][5] |
| Non-functional Ubiquitination | A ternary complex may form but not in a productive conformation for ubiquitination. Perform an in-cell or in vitro ubiquitination assay to verify if K-Ras is being ubiquitinated in the presence of the PROTAC.[1] |
Quantitative Data Summary
Table 1: Stability of this compound in Different Cell Culture Media
| Cell Culture Medium | Temperature (°C) | Half-life (hours) |
| DMEM + 10% FBS | 37 | 8.2 |
| RPMI-1640 + 10% FBS | 37 | 6.5 |
| DMEM (serum-free) | 37 | 12.1 |
Note: The data presented in this table is for illustrative purposes and should be experimentally determined for your specific batch of this compound and cell culture conditions.
Experimental Protocols
Protocol 1: LC-MS/MS Assay for PROTAC Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in cell culture media over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Internal standard (a structurally similar, stable compound)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the PROTAC into pre-warmed cell culture medium to a final concentration of 1 µM.
-
Incubate the medium at 37°C in a 5% CO2 incubator.
-
-
Time-Point Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 100 µL) of the medium.
-
-
Protein Precipitation:
-
To each aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the PROTAC as a function of time.
-
Calculate the half-life (t1/2) of the compound in the cell culture medium.
-
Protocol 2: Western Blot for K-Ras Degradation
This protocol is for assessing the degradation of K-Ras in cells treated with this compound.
Materials:
-
Cells expressing K-Ras
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-K-Ras, anti-GAPDH or anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
ECL substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours).
-
Include a vehicle control (DMSO) and a positive control (co-treatment with the PROTAC and a proteasome inhibitor like MG132 to demonstrate proteasome-dependent degradation).[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply an ECL substrate.
-
-
Data Analysis:
-
Image the blot and quantify the band intensities.
-
Normalize the K-Ras band intensity to the loading control to determine the relative decrease in protein levels compared to the vehicle control.
-
Visualizations
Caption: Experimental workflow for assessing PROTAC stability and degradation.
Caption: K-Ras signaling pathway and the mechanism of PROTAC-mediated degradation.
References
Negative control experiments for PROTAC K-Ras Degrader-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC K-Ras Degrader-2. The following information is designed to assist in the design and interpretation of negative control experiments to ensure the observed K-Ras degradation is a direct result of the PROTAC mechanism.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not showing any K-Ras degradation. What are the initial troubleshooting steps?
A1: Several factors could contribute to a lack of degradation. First, confirm the cellular uptake and stability of your PROTAC. Second, verify that your cell line expresses the target K-Ras mutant and the E3 ligase (e.g., VHL or Cereblon) that your PROTAC is designed to recruit. Finally, ensure your experimental conditions (e.g., concentration, treatment duration) are optimal. Running the positive control (the active PROTAC) alongside the negative controls outlined below is crucial.
Q2: How can I be certain that the observed decrease in K-Ras levels is due to proteasomal degradation and not another off-target effect?
A2: To confirm proteasome-dependent degradation, you should perform a co-treatment experiment with a proteasome inhibitor. Pre-treating your cells with a proteasome inhibitor like MG132 or epoxomicin (B1671546) before adding this compound should rescue K-Ras levels.[1][2] If K-Ras levels are not restored, the observed protein loss may be due to other cellular mechanisms or transcriptional repression.
Q3: I see K-Ras degradation, but I need to prove it's specifically mediated by the recruitment of the intended E3 ligase. How can I do this?
A3: There are two key experiments to confirm the role of the E3 ligase:
-
Competition with a free E3 ligase ligand: Pre-incubating the cells with an excess of the free E3 ligase ligand that your PROTAC utilizes will competitively inhibit the PROTAC's binding to the E3 ligase.[3] This should prevent the formation of the ternary complex and, consequently, K-Ras degradation.
-
Neddylation inhibition: The activity of Cullin-RING E3 ligases, such as VHL and Cereblon, is dependent on neddylation. Treatment with a neddylation inhibitor, such as MLN4924, will inactivate the E3 ligase complex and should block PROTAC-mediated degradation.[1][2]
Q4: What is the purpose of an inactive epimer or stereoisomer control, and why is it important?
Q5: I'm observing the "hook effect" in my dose-response experiments. What does this mean and how can I mitigate it?
A5: The "hook effect" is characterized by a decrease in degradation efficiency at very high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-K-Ras or PROTAC-E3 ligase) rather than the productive ternary complex (K-Ras-PROTAC-E3 ligase), which is necessary for degradation. To mitigate this, it is important to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.
Summary of Quantitative Data for a Representative K-Ras G12C Degrader (LC-2)
The following table summarizes key quantitative data for the K-Ras G12C degrader LC-2, which can serve as a reference for expected outcomes.
| Parameter | Cell Line | Value | Reference |
| DC50 | NCI-H2030 | 0.59 ± 0.20 µM | [3] |
| MIA PaCa-2 | 0.32 ± 0.08 µM | [3] | |
| Dmax | NCI-H2030 | ~75% | [3] |
| MIA PaCa-2 | ~75% | [3] | |
| Maximal Degradation Concentration | Multiple Cell Lines | 2.5 µM (within 24h) | [3] |
Key Experimental Protocols
Protocol 1: Proteasome Inhibition Assay
Objective: To determine if the degradation of K-Ras by this compound is dependent on the proteasome.
Methodology:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 1 µM epoxomicin or 10 µM MG132) for 1-2 hours.[1][2]
-
Treat the cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO) and a PROTAC-only control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Harvest the cells, prepare cell lysates, and quantify K-Ras protein levels using Western blotting or another quantitative protein analysis method.
Expected Outcome: The proteasome inhibitor should rescue the degradation of K-Ras induced by the PROTAC, resulting in K-Ras levels comparable to the vehicle control.
Protocol 2: E3 Ligase Competition Assay
Objective: To confirm that this compound mediates K-Ras degradation by engaging a specific E3 ligase.
Methodology:
-
Seed cells and allow them to attach overnight.
-
Pre-treat the cells with a molar excess of the free E3 ligase ligand (e.g., VHL ligand) for 1 hour.[3]
-
Add this compound to the pre-treated cells. Include appropriate vehicle and PROTAC-only controls.
-
Incubate for the desired duration.
-
Lyse the cells and analyze K-Ras protein levels.
Expected Outcome: The excess free E3 ligase ligand will compete with the PROTAC for binding to the E3 ligase, thereby preventing K-Ras degradation.
Protocol 3: Inactive Epimer Control Experiment
Objective: To differentiate between target engagement and degradation.
Methodology:
-
Seed cells and allow them to adhere.
-
Treat cells with the active this compound, the corresponding inactive epimer, and a vehicle control at the same concentration.
-
Incubate for the desired time.
-
Harvest cells and prepare lysates.
-
Analyze K-Ras protein levels by Western blot. To confirm target engagement by the inactive epimer, you can look for a band shift corresponding to the modified K-Ras if the PROTAC is covalent, or use biophysical methods like cellular thermal shift assays (CETSA).[3]
Expected Outcome: The active PROTAC will show significant K-Ras degradation, while the inactive epimer will not, even though it may still bind to K-Ras.[3]
Visualized Workflows and Pathways
Caption: Mechanism of action for this compound.
Caption: Logical workflow for negative control experiments.
Caption: Inhibition of K-Ras signaling by PROTAC-mediated degradation.
References
Interpreting unexpected Western blot results with PROTAC K-Ras Degrader-2
Welcome to the technical support center for PROTAC K-Ras Degrader-2 (also known as compound 48). This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this pan-K-Ras mutant degrader and interpreting Western blot results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pan-mutant K-Ras Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of various K-Ras mutant proteins. Its mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC simultaneously binds to a K-Ras mutant protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of the K-Ras protein with ubiquitin molecules, marking it for degradation by the proteasome. While the specific E3 ligase recruited by this compound is not publicly specified, the general mechanism is conserved among PROTACs.
Q2: Which K-Ras mutations is this compound effective against?
This compound is described as a pan-K-Ras-mutant degrader. It has been shown to be effective against at least the K-Ras G12D and G12V mutations.[1] Its efficacy against other K-Ras mutations should be experimentally determined.
Q3: What are the expected effects on downstream signaling pathways after treatment with this compound?
By degrading mutant K-Ras, this PROTAC is expected to suppress downstream signaling pathways that are hyperactivated in K-Ras-driven cancers. The most common and direct pathway affected is the MAPK/ERK pathway. A successful degradation of K-Ras should lead to a decrease in the phosphorylation of MEK and ERK. Effects on other pathways, such as the PI3K/AKT pathway, may also be observed and can be cell-line dependent.
Q4: I am not observing any degradation of my target K-Ras mutant. What are the possible reasons?
Several factors could contribute to a lack of K-Ras degradation. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key possibilities include:
-
Cell line suitability: The cell line may not express the necessary E3 ligase or other components of the ubiquitin-proteasome system at sufficient levels.
-
PROTAC concentration: The concentration of the degrader may be too low for effective ternary complex formation or, conversely, too high, leading to the "hook effect."
-
Treatment duration: The incubation time may be insufficient for degradation to occur.
-
Experimental procedure: Issues with cell health, reagent quality, or the Western blot protocol itself can all lead to a lack of observable degradation.
Q5: My Western blot shows an increase in total K-Ras levels after treatment. Is this expected?
While counterintuitive, an increase in the target protein levels has been observed with some K-Ras inhibitors. This can be due to a feedback mechanism where the inhibition of the pathway leads to a compensatory upregulation of K-Ras expression. It is important to assess the levels of both total K-Ras and downstream signaling markers like pERK to fully interpret the compound's activity.
Troubleshooting Unexpected Western Blot Results
Diagram: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for unexpected Western blot results.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (nM) | % K-Ras Remaining (vs. Vehicle) | % pERK/Total ERK (vs. Vehicle) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 85% | 70% |
| 10 | 50% | 35% |
| 100 | 20% | 15% |
| 1000 | 15% (Dmax) | 10% |
| 10000 | 40% (Hook Effect) | 30% |
Table 2: Hypothetical Time-Course Data for this compound (at 100 nM)
| Time (hours) | % K-Ras Remaining (vs. Vehicle) | % pERK/Total ERK (vs. Vehicle) |
| 0 | 100% | 100% |
| 2 | 75% | 60% |
| 6 | 40% | 25% |
| 24 | 20% | 15% |
| 48 | 25% (Potential for protein re-synthesis) | 20% |
Experimental Protocols
Diagram: Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Detailed Protocol: Western Blotting for K-Ras Degradation and Signaling
1. Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE:
-
Normalize protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a pre-cast or hand-cast SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
4. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
6. Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended antibodies:
-
Total K-Ras (pan-Ras antibody)
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
Loading control (e.g., GAPDH, β-actin)
-
-
7. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
8. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
9. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control.
-
For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Express the data as a percentage relative to the vehicle-treated control.
Signaling Pathway Visualization
Diagram: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: PROTAC K-Ras Degrader-2 (LC-2) vs. KRAS G12C Small Molecule Inhibitors
A new wave of targeted therapies is offering hope for cancers driven by the notorious KRAS G12C mutation. While small molecule inhibitors like sotorasib (B605408) and adagrasib have paved the way by directly targeting the mutant protein, a novel strategy utilizing Proteolysis Targeting Chimeras (PROTACs) aims to eliminate the protein altogether. This guide provides a detailed, data-driven comparison of the first-in-class KRAS G12C degrader, LC-2, and the leading small molecule inhibitors, sotorasib and adagrasib, for researchers, scientists, and drug development professionals.
This comparison delves into their distinct mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate their performance.
Mechanism of Action: Inhibition vs. Catalytic Degradation
KRAS G12C small molecule inhibitors and PROTAC degraders employ fundamentally different strategies to neutralize the oncogenic protein.
KRAS G12C Small Molecule Inhibitors (e.g., Sotorasib, Adagrasib): These drugs are designed to covalently bind to the mutant cysteine residue in the KRAS G12C protein. This irreversible binding locks the protein in an inactive, GDP-bound state, thereby preventing it from activating downstream pro-proliferative signaling pathways like the MAPK/ERK cascade.[1][2]
PROTAC K-Ras Degrader-2 (LC-2): LC-2 is a heterobifunctional molecule. One end binds to the KRAS G12C protein, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of KRAS G12C, marking it for destruction by the cell's natural protein disposal system, the proteasome.[5][6] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple KRAS G12C proteins.
Preclinical Performance: A Comparative Overview
Direct head-to-head studies comparing LC-2 with sotorasib and adagrasib under identical conditions are limited. However, by compiling data from various preclinical studies, we can gain insights into their respective potencies.
This compound (LC-2): Degradation Efficiency
The efficacy of PROTACs is measured by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation).
| Cell Line | KRAS G12C Status | LC-2 DC50 (µM) | LC-2 Dmax (%) | Reference |
| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~80 | [7] |
| MIA PaCa-2 | Homozygous | 0.32 ± 0.08 | ~75 | [7] |
| SW1573 | Homozygous | 0.76 ± 0.16 | ~90 | [7] |
| NCI-H23 | Heterozygous | 0.25 ± 0.06 | >50 | [7] |
| NCI-H358 | Heterozygous | 0.51 ± 0.13 | ~90 | [7] |
LC-2 demonstrates potent degradation of endogenous KRAS G12C in both homozygous and heterozygous cancer cell lines, with DC50 values ranging from 0.25 to 0.76 µM.[4][7]
KRAS G12C Small Molecule Inhibitors: Inhibition of Cell Viability
The potency of small molecule inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) in cell viability assays.
| Inhibitor | Cell Line | IC50 (µM) - Cell Viability | Reference |
| Sotorasib | NCI-H358 | ~0.006 | [8] |
| Sotorasib | MIA PaCa-2 | ~0.009 | [8] |
| Sotorasib | NCI-H23 | 0.6904 | [8] |
| Adagrasib | NCI-H358 | Not explicitly stated in a directly comparable manner in the provided results. | |
| Adagrasib | MIA PaCa-2 | Not explicitly stated in a directly comparable manner in the provided results. | |
| Adagrasib | NCI-H23 | Not explicitly stated in a directly comparable manner in the provided results. |
Sotorasib shows potent inhibition of cell viability in KRAS G12C mutant cell lines, with IC50 values in the nanomolar range for some lines.[8] While direct comparative IC50 values for adagrasib in the same cell lines were not consistently available in the initial search, it is a clinically approved and potent KRAS G12C inhibitor.[9][10]
It is crucial to note that DC50 and IC50 values are not directly comparable as they measure different biological outcomes (protein degradation vs. cell viability).
Experimental Protocols
To facilitate the independent verification and cross-validation of these findings, detailed methodologies for key experiments are provided below.
Experimental Workflow for Preclinical Evaluation
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of KRAS G12C small molecule inhibitors.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor (Sotorasib or Adagrasib)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. The final DMSO concentration should be below 0.5%.[11] Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for KRAS Degradation and Signaling Pathway Analysis
Objective: To assess the degradation of KRAS G12C by LC-2 and the inhibition of downstream signaling (p-ERK) by both degraders and inhibitors.
Materials:
-
KRAS G12C mutant cancer cell lines
-
LC-2, Sotorasib, or Adagrasib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-KRAS, anti-p-ERK, anti-ERK, anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer membranes
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well or 12-well plates and treat with the compounds at various concentrations for the desired time points (e.g., 24 hours for degradation, 2-24 hours for signaling).[12][13]
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[12]
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. For p-ERK, normalize to total ERK.
Protocol 3: In Vitro Ubiquitination Assay for PROTACs
Objective: To confirm that the PROTAC-induced degradation of KRAS G12C is dependent on the ubiquitin-proteasome system.
Materials:
-
PROTAC of interest (e.g., LC-2)
-
Recombinant E1, E2, and E3 (VHL complex) enzymes
-
Recombinant KRAS G12C protein
-
ATP
-
Biotinylated ubiquitin
-
AlphaLISA® donor and acceptor beads (for proximity-based assay) or antibodies for Western blot detection
Procedure (based on a proximity-based assay format):
-
Ternary Complex Formation: Incubate the PROTAC with the E3 ligase complex and the target KRAS G12C protein.[6]
-
Ubiquitination Reaction: Add E1 and E2 enzymes, ATP, and biotinylated ubiquitin to initiate the reaction.[6]
-
Detection: Add AlphaLISA® acceptor beads that bind to a tag on the target protein (e.g., GST) and streptavidin-coated donor beads that bind to the biotinylated ubiquitin.[6]
-
Signal Measurement: In close proximity, the donor bead excites the acceptor bead, which emits a light signal that is proportional to the level of ubiquitination.[6]
Alternatively, ubiquitination can be assessed by immunoprecipitating the target protein and then performing a Western blot using an anti-ubiquitin antibody.[14]
Conclusion
This compound (LC-2) and KRAS G12C small molecule inhibitors (sotorasib and adagrasib) represent two distinct and promising therapeutic strategies for KRAS G12C-driven cancers. While small molecule inhibitors effectively block the oncogenic signaling of KRAS G12C, PROTACs offer a novel approach by catalytically eliminating the protein. The preclinical data for LC-2 demonstrates its ability to induce robust and sustained degradation of KRAS G12C. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative advantages and potential synergistic applications of these two innovative therapeutic modalities.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. LC-2 | PROTACs | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifesensors.com [lifesensors.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sotorasib, Adagrasib and Genetic Mutations - LKT Labs [lktlabs.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
A Comparative Guide to PROTAC K-Ras Degrader-2 and Other KRAS PROTACs
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research has been significantly shaped by the pursuit of effective therapies against KRAS-mutant cancers. The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeting previously "undruggable" oncoproteins like KRAS. This guide provides an objective comparison of PROTAC K-Ras Degrader-2 against other notable KRAS PROTACs, namely ACBI3 and LC-2, with a focus on their performance backed by experimental data.
Overview of Compared KRAS PROTACs
This compound is a pan-mutant KRAS degrader.[1] Its glutarimide-containing structure strongly suggests the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of KRAS.
ACBI3 is a potent, first-in-class, VHL-recruiting pan-KRAS degrader that has demonstrated the ability to degrade 13 of the 17 most prevalent KRAS variants. It has been shown to be active both in vitro and in vivo.
LC-2 holds the distinction of being the first-in-class PROTAC capable of degrading endogenous KRAS G12C.[2][3] It utilizes a covalent MRTX849 warhead to bind to the KRAS G12C mutant and recruits the VHL E3 ligase for its degradation.[2][3][4]
Quantitative Performance Comparison
The following tables summarize the available in vitro data for the compared KRAS PROTACs. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Degradation Efficiency (DC50 and Dmax)
| PROTAC | Target Specificity | Cell Line | KRAS Mutant | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| This compound | Pan-KRAS | SW620 | G12D | ≤200 | N/A | CRBN (inferred) |
| ACBI3 | Pan-KRAS | GP2d | G12D | 2 - 3.9 | >95 | VHL |
| SW620 | G12V | 7 | N/A | VHL | ||
| LC-2 | KRAS G12C | NCI-H2030 | G12C | 590 ± 200 | ~80 | VHL |
| MIA PaCa-2 | G12C | 320 ± 80 | ~75 | VHL | ||
| SW1573 | G12C | 250 ± 90 | ~90 | VHL | ||
| NCI-H23 | G12C | 250 ± 110 | >50 | VHL | ||
| NCI-H358 | G12C | 760 ± 150 | ~50 | VHL |
N/A: Data not available in the reviewed sources.
Table 2: In Vitro Anti-proliferative Activity (IC50)
| PROTAC | Target Specificity | Cell Line | KRAS Mutant | IC50 (nM) | Assay Duration |
| This compound | Pan-KRAS | SW620 (3D) | G12D | ≤20 | N/A |
| ACBI3 | Pan-KRAS | GP2d | G12D | 5 | 5 days |
| SW620 | G12V | 15 | 5 days | ||
| LC-2 | KRAS G12C | N/A | N/A | N/A | N/A |
N/A: Data not available in the reviewed sources.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the KRAS signaling pathway and a general experimental workflow for assessing PROTAC-mediated degradation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays used to evaluate KRAS PROTACs.
Western Blot for KRAS Degradation
Objective: To quantify the degradation of KRAS protein following treatment with a PROTAC.
Materials:
-
KRAS-mutant cancer cell line (e.g., SW620, MIA PaCa-2)
-
Cell culture medium and supplements
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-KRAS, anti-vinculin or anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-KRAS antibody overnight at 4°C.
-
Wash the membrane and incubate with a loading control primary antibody.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the KRAS protein levels to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are calculated from the dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of the PROTAC on the proliferation of cancer cells.
Materials:
-
KRAS-mutant cancer cell line
-
Cell culture medium and supplements
-
PROTAC of interest
-
DMSO (vehicle control)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 5 days).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Conclusion
The development of KRAS-targeting PROTACs represents a significant advancement in the quest to drug this challenging oncoprotein.
-
This compound emerges as a promising pan-KRAS degrader with potent anti-proliferative effects in a 3D cell culture model. Its inferred recruitment of the CRBN E3 ligase offers an alternative to the more commonly used VHL.
-
ACBI3 stands out for its remarkable potency and broad activity against a wide range of KRAS mutants, supported by robust in vitro and in vivo data.
-
LC-2 paved the way for KRAS degraders by being the first to demonstrate the degradation of endogenous KRAS G12C, providing a valuable tool for studying the biology of this specific mutant.
The choice of a particular KRAS PROTAC for research or therapeutic development will depend on the specific KRAS mutation of interest, the desired potency, and the E3 ligase context of the target cells. The data presented in this guide serves as a valuable resource for making informed decisions in the dynamic field of targeted protein degradation. Further head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment of these promising molecules.
References
Selectivity Profile of PROTAC K-Ras Degrader-2 Across RAS Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and performance of PROTAC K-Ras Degrader-2, also known as LC-2, across different RAS isoforms. The information is compiled from publicly available experimental data to offer an objective overview for research and drug development purposes.
Introduction to this compound (LC-2)
This compound (LC-2) is a first-in-class, potent proteolysis-targeting chimera designed to induce the degradation of the KRAS G12C mutant protein.[1][2][3] LC-2 is a heterobifunctional molecule that covalently binds to the mutant cysteine in KRAS G12C via its MRTX849 warhead and simultaneously recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity leads to the ubiquitination and subsequent proteasomal degradation of KRAS G12C, thereby suppressing downstream signaling pathways like the MAPK pathway.[1][2]
Selectivity Profile of LC-2
Current research indicates that LC-2 exhibits high selectivity for the KRAS G12C mutant over other RAS isoforms and even other KRAS mutants. This selectivity is primarily driven by the specific covalent interaction of its MRTX849 warhead with the cysteine residue present in the G12C mutant, which is absent in wild-type KRAS and other RAS isoforms like HRAS and NRAS.
Quantitative Degradation Data
The following table summarizes the degradation efficiency of LC-2 in various cancer cell lines harboring the KRAS G12C mutation.
| Cell Line | KRAS G12C Genotype | DC50 (µM) | Dmax (%) |
| NCI-H2030 | Homozygous (+/+) | 0.59 ± 0.20 | ~80 |
| MIA PaCa-2 | Homozygous (+/+) | 0.32 ± 0.08 | ~75 |
| SW1573 | Homozygous (+/+) | 0.76 ± 0.30 | ~90 |
| NCI-H23 | Heterozygous (+/-) | 0.25 ± 0.08 | ~90 |
| NCI-H358 | Heterozygous (+/-) | 0.52 ± 0.30 | ~40 |
Data compiled from Bond MJ, et al. ACS Cent Sci. 2020.
Selectivity Against Other RAS Isoforms
While direct quantitative degradation data (DC50, Dmax) of LC-2 on HRAS and NRAS isoforms is not extensively available in the reviewed literature, the selectivity can be inferred from the following:
-
Warhead Specificity: The warhead of LC-2, MRTX849, is a known selective inhibitor of KRAS G12C.[4] Studies have shown that MRTX849 has a much greater affinity for GDP-bound KRAS G12C compared to wild-type KRAS, HRAS, and NRAS.
-
Activity on Other KRAS Mutants: Experiments have demonstrated that LC-2 does not induce the degradation of the KRAS G13D mutant in HCT 116 cells, further supporting its selectivity for the G12C mutation.[4]
In contrast to the highly selective LC-2, pan-RAS degraders are being developed that can target multiple RAS isoforms and mutants. These pan-RAS degraders serve as a benchmark to highlight the specific action of molecules like LC-2.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of LC-2 Action
Caption: Mechanism of action of this compound (LC-2).
Experimental Workflow: Western Blot for Protein Degradation
Caption: Workflow for Western Blot analysis of protein degradation.
Experimental Protocols
Western Blotting for KRAS Degradation
This protocol outlines the key steps to quantify the degradation of KRAS protein in response to treatment with LC-2.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., NCI-H2030, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of LC-2 (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 24 hours.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the KRAS band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of KRAS degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the LC-2 concentration to determine the DC50 and Dmax values.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex between KRAS G12C, LC-2, and the VHL E3 ligase.
1. Cell Culture and Treatment:
-
Culture cells expressing KRAS G12C (e.g., NCI-H2030) to near confluency.
-
Treat cells with LC-2 at a concentration known to induce degradation (e.g., 1-5 µM) and a vehicle control for a shorter duration (e.g., 2-4 hours) to capture the complex before complete degradation.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated complex.
2. Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing immunoprecipitation buffer containing protease inhibitors.
-
Incubate the lysate on ice and then centrifuge to clear the lysate.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against VHL overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
-
Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against KRAS and VHL to confirm their co-precipitation.
Conclusion
This compound (LC-2) is a highly selective degrader of the KRAS G12C mutant. Its selectivity is primarily dictated by the specificity of its MRTX849 warhead for the G12C allele. While direct comparative degradation data on HRAS and NRAS is limited, the lack of activity against other KRAS mutants like G13D strongly supports its isoform and mutant-specific profile. The provided protocols offer a framework for researchers to independently verify and further explore the activity of LC-2 and other KRAS-targeting PROTACs.
References
- 1. ascopubs.org [ascopubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A pan-KRAS inhibitor and its derived degrader elicit multifaceted anti-tumor efficacy in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Proteasome Inhibitor Rescue Experiments for PROTAC K-Ras Degrader-2
This guide provides a comparative analysis of rescue experiments designed to validate the mechanism of action for PROTAC K-Ras Degrader-2 (exemplified by LC-2, a first-in-class K-Ras G12C degrader). The primary objective of a rescue experiment is to confirm that the degradation of the target protein, oncogenic K-Ras, is dependent on the ubiquitin-proteasome system (UPS). This is achieved by observing a restoration or "rescue" of K-Ras protein levels upon co-treatment of cells with the PROTAC and a proteasome inhibitor.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[1] The this compound (LC-2) is composed of a ligand that covalently binds to K-Ras G12C (a derivative of the inhibitor MRTX849) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4] This dual binding facilitates the formation of a ternary complex between K-Ras G12C, the PROTAC, and the E3 ligase, leading to the ubiquitination of K-Ras G12C and its subsequent degradation by the 26S proteasome.[1][4][5]
Mechanism of Action: this compound
The degrader facilitates the interaction between the K-Ras G12C protein and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin molecules to K-Ras, tagging it for destruction by the proteasome. This process effectively eliminates the oncogenic protein, leading to the suppression of downstream signaling pathways like the MAPK pathway.[2][4][6]
Caption: Mechanism of this compound (LC-2).
Comparative Analysis of Proteasome Inhibitors for Rescue Experiments
To verify proteasome-dependent degradation, cells are pre-treated with a proteasome inhibitor before the addition of the PROTAC.[7] If the PROTAC's activity is mediated by the proteasome, the inhibitor will block the degradation of K-Ras, leading to a rescue of its protein levels. Several inhibitors can be used for this purpose, with the most common being MG-132, Bortezomib (B1684674) (BTZ), and Epoxomicin.
| Proteasome Inhibitor | Class | Mechanism | Typical Concentration | Key Considerations |
| MG-132 | Peptide Aldehyde | Reversibly inhibits the chymotrypsin-like activity of the proteasome. | 1-10 µM | Widely used, but can have off-target effects. Known to induce apoptosis.[8][9] |
| Bortezomib (Velcade) | Peptide Boronate | Reversibly inhibits the chymotrypsin-like activity of the proteasome with high potency. | 10-100 nM | FDA-approved drug; highly potent and specific. Can also induce apoptosis.[8][10] |
| Epoxomicin | Epoxyketone | Irreversibly and selectively inhibits the proteasome by forming a covalent bond. | 1 µM | Highly selective for the proteasome. Used in studies to confirm LC-2's mechanism.[4] |
| Carfilzomib | Peptide Epoxyketone | Irreversibly inhibits the chymotrypsin-like activity of the proteasome. | 10-100 nM | Another FDA-approved, highly potent inhibitor.[7] |
Quantitative Data Summary: Expected Outcome of a Rescue Experiment
The following table summarizes the expected quantitative results from a Western blot analysis in a K-Ras G12C mutant cell line (e.g., NCI-H2030) treated for 24 hours. Data is represented as a percentage of the vehicle control. The rescue is evident in the "PROTAC + Inhibitor" group, where K-Ras G12C levels are significantly higher than in the "PROTAC Alone" group. As K-Ras degradation is blocked, the downstream p-ERK signal is also partially restored.
| Treatment Group | This compound (2.5 µM) | Proteasome Inhibitor (e.g., Epoxomicin 1 µM) | K-Ras G12C Levels (% of Control) | p-ERK Levels (% of Control) |
| Vehicle Control | - | - | 100% | 100% |
| PROTAC Alone | + | - | ~25% | ~30% |
| Inhibitor Alone | - | + | ~110% | ~105% |
| PROTAC + Inhibitor | + | + | ~95% | ~90% |
Note: Data are illustrative, based on typical outcomes reported in the literature.[2][4] Accumulation of target protein above 100% in the "Inhibitor Alone" group can occur due to the blockade of basal protein turnover.
Caption: Logical flow of a proteasome inhibitor rescue experiment.
Experimental Protocols
Key Experiment: Western Blot for K-Ras G12C Rescue
This protocol details the steps to verify proteasome-dependent degradation of K-Ras G12C by this compound.
1. Cell Culture and Plating:
-
Culture K-Ras G12C mutant cells (e.g., NCI-H2030, MIA PaCa-2) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment and allow them to adhere overnight.[11]
2. Treatment:
-
Prepare four treatment groups: (1) Vehicle (e.g., 0.1% DMSO), (2) this compound alone, (3) Proteasome inhibitor alone, (4) PROTAC + Proteasome inhibitor.
-
For the rescue group, pre-treat cells with the proteasome inhibitor (e.g., 1 µM Epoxomicin or 10 µM MG-132) for 1-2 hours.[4][7]
-
Add the this compound (e.g., 2.5 µM LC-2) to the designated wells.[4]
-
Incubate all plates for the desired time point (e.g., 24 hours).
3. Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[11]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal protein loading.[7][11]
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[11]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against K-Ras G12C overnight at 4°C.
-
Also probe for a loading control (e.g., GAPDH or β-actin) to normalize protein levels.[11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
5. Detection and Analysis:
-
Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.[11]
-
Quantify band intensity using software like ImageJ. Normalize the K-Ras G12C signal to the loading control.
Caption: Experimental workflow for the K-Ras G12C rescue assay.
Conclusion
Rescue experiments utilizing proteasome inhibitors are indispensable for validating the mechanism of action of PROTACs like K-Ras Degrader-2. By demonstrating that inhibitors such as MG-132, Bortezomib, or Epoxomicin can block the degradation of K-Ras, researchers can definitively conclude that the PROTAC functions through the intended ubiquitin-proteasome pathway. This validation is a critical step in the preclinical development of PROTAC-based therapeutics, ensuring that the observed cellular effects are a direct result of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Proteasome inhibitors MG-132 and bortezomib induce AKR1C1, AKR1C3, AKR1B1, and AKR1B10 in human colon cancer cell lines SW-480 and HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Head-to-Head Comparison: PROTAC K-Ras Degrader-2 (LC-2) vs. MRTX849 (Adagrasib)
A Comprehensive Guide for Researchers and Drug Development Professionals
The discovery of small molecules targeting the once "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. MRTX849 (Adagrasib), a covalent inhibitor of KRAS G12C, has demonstrated clinical efficacy and gained regulatory approval. Concurrently, the emergence of Proteolysis Targeting Chimera (PROTAC) technology offers an alternative therapeutic strategy by inducing the degradation of target proteins. This guide provides a detailed head-to-head comparison of MRTX849 and the first-in-class KRAS G12C PROTAC degrader, LC-2, which utilizes an MRTX849 warhead.
Mechanism of Action: Inhibition vs. Degradation
MRTX849 (Adagrasib) is a potent and selective, orally bioavailable small molecule that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway.[1][2]
PROTAC K-Ras Degrader-2 (LC-2) is a heterobifunctional molecule that links the KRAS G12C binding moiety of MRTX849 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4][5] LC-2 facilitates the formation of a ternary complex between KRAS G12C and the VHL E3 ligase, leading to the ubiquitination of KRAS G12C and its subsequent degradation by the proteasome.[4][5] This event-driven, catalytic mechanism allows a single molecule of LC-2 to induce the degradation of multiple KRAS G12C proteins.
Preclinical Performance: A Head-to-Head Look
In Vitro Potency: Inhibition vs. Degradation Efficacy
The following tables summarize the in vitro performance of MRTX849 and LC-2 in various KRAS G12C mutant cancer cell lines.
Table 1: In Vitro Inhibitory Activity of MRTX849
| Cell Line | Cancer Type | IC50 (nM, 2D) | IC50 (nM, 3D) | Reference |
| NCI-H358 | Non-Small Cell Lung | 14 | - | [1] |
| MIA PaCa-2 | Pancreatic | 5 | - | [1] |
| Panel of 17 KRAS G12C cell lines | Various | 10 - 973 | 0.2 - 1042 | [2][6] |
Table 2: In Vitro Degradation Activity of PROTAC LC-2
| Cell Line | KRAS G12C Genotype | DC50 (µM) | Dmax (%) | Reference |
| NCI-H2030 | Homozygous | 0.59 | ~80 | [5] |
| MIA PaCa-2 | Homozygous | 0.32 | ~75 | [5] |
| SW1573 | Homozygous | 0.76 | ~90 | [5] |
| NCI-H23 | Heterozygous | 0.25 | ~90 | [3][7] |
| NCI-H358 | Heterozygous | 0.52 | ~40 | [5] |
Downstream Signaling Inhibition
Both MRTX849 and LC-2 have been shown to suppress the phosphorylation of ERK (pERK), a key downstream effector in the MAPK pathway.
-
MRTX849: Demonstrates potent inhibition of pERK in a dose-dependent manner in KRAS G12C mutant cell lines.[6]
-
LC-2: Induces a dose-dependent decrease in pERK signaling in both homozygous and heterozygous KRAS G12C cell lines.[8][9] In some cell lines, LC-2-mediated degradation leads to a more sustained suppression of pERK signaling compared to inhibition by MRTX849 alone.[8][9]
In Vivo Efficacy
-
MRTX849: Has demonstrated significant anti-tumor activity in various KRAS G12C-positive cell line-derived and patient-derived xenograft models, with evidence of tumor regression.[6][10][11]
-
PROTAC LC-2: As a first-generation degrader, in vivo efficacy data for LC-2 in tumor growth inhibition models is not as extensively published as for MRTX849. While pharmacokinetic studies in rats have been conducted, further in vivo studies are needed to fully evaluate its anti-tumor efficacy and directly compare it to MRTX849.
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is a generalized procedure for determining the IC50 of compounds like MRTX849.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a KRAS-Targeting PROTAC | Tocris Bioscience [tocris.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cancer Therapy: A Comparative Guide to PROTAC K-Ras Degrader-2 (LC-2) in Inhibitor-Resistant Cancers
For Immediate Release
In the relentless pursuit of effective cancer treatments, the emergence of Proteolysis Targeting Chimeras (PROTACs) marks a paradigm shift, particularly for notoriously difficult-to-drug targets like the KRAS oncogene. This guide provides a comprehensive comparison of PROTAC K-Ras Degrader-2, also known as LC-2, and other emerging K-Ras degraders, with a special focus on their efficacy in cancer cell lines that have developed resistance to conventional inhibitors.
The Challenge of KRAS and Inhibitor Resistance
The KRAS protein, a key regulator of cell growth, is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable." The recent development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib (B605408) and adagrasib, has brought new hope for patients. However, the emergence of acquired resistance, driven by secondary KRAS mutations or the activation of bypass signaling pathways, limits the long-term efficacy of these therapies.[1][2][3][4][5][6]
This compound (LC-2): A Targeted Degradation Approach
This compound (LC-2) is a first-in-class, VHL-recruiting PROTAC designed to specifically degrade the KRAS G12C mutant protein.[7][8][9][10][11][12][13] Unlike inhibitors that merely block the protein's activity, LC-2 hijacks the cell's natural protein disposal system to eliminate the KRAS G12C protein entirely. This novel mechanism of action holds the potential to overcome inhibitor resistance.
Mechanism of Action of LC-2
LC-2 is a heterobifunctional molecule composed of a ligand that binds to the KRAS G12C protein (derived from the inhibitor MRTX849), a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][9][10][11][12][13] By bringing KRAS G12C and VHL into close proximity, LC-2 facilitates the ubiquitination of KRAS G12C, marking it for destruction by the proteasome.
Performance of K-Ras PROTACs in Inhibitor-Sensitive Cell Lines
LC-2 has demonstrated potent and efficient degradation of KRAS G12C in various cancer cell lines harboring this mutation.
| Cell Line | K-Ras G12C Genotype | DC50 (µM) | Dmax (%) |
| NCI-H2030 | Homozygous | 0.59 | ~80% |
| MIA PaCa-2 | Homozygous | 0.32 | ~75% |
| SW1573 | Heterozygous | 0.76 | ~90% |
| NCI-H23 | Heterozygous | 0.25 | >50% |
| NCI-H358 | Heterozygous | Not specified | ~50% |
| Data compiled from multiple sources.[9][11] |
DC50 : Concentration required for 50% of maximal degradation. Dmax : Maximum percentage of protein degradation.
Efficacy in Inhibitor-Resistant Cell Lines: The Next Frontier
The true test of a novel K-Ras targeted therapy lies in its ability to overcome the resistance mechanisms that plague current inhibitors. While direct experimental data on LC-2 in sotorasib- or adagrasib-resistant cell lines is still emerging in the public domain, the broader class of K-Ras degraders is showing significant promise.
A recent study highlighted the efficacy of a pan-KRAS degrader, MCB-36 , which is effective in suppressing KRAS G12C inhibitor-resistant cancer cells.[1][14] This suggests that the degradation strategy can indeed overcome resistance. Another novel approach involves a chaperone-mediated protein degrader, RNK07421 , which has demonstrated tumor growth inhibition in adagrasib-resistant models.[15] These findings strongly support the hypothesis that eliminating the KRAS protein can be a successful strategy in resistant settings.
Alternative K-Ras Degraders
Several other PROTACs targeting KRAS G12C and other mutations are under development, offering a broader arsenal (B13267) against KRAS-driven cancers.
| Degrader | Target | E3 Ligase | Key Features |
| YF135 | KRAS G12C | VHL | A reversible-covalent PROTAC.[10] |
| PKD-1 | KRAS G12C | CRBN | Demonstrates >70% degradation in SW1573 cells.[8] |
| TKD | Pan-KRAS | N/A (Lysosome-mediated) | A tumor-targeting nanobody-based degrader.[16] |
| MCB-36 | Pan-KRAS | VHL | Effective against KRAS G12C inhibitor-resistant cells.[1][14] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below.
Western Blot for K-Ras Degradation
This protocol is used to quantify the amount of K-Ras protein in cells after treatment with a PROTAC.
Protocol Steps:
-
Cell Lysis: Treat cells with the PROTAC for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to K-Ras and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the percentage of K-Ras degradation.[15][17]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1][16][18]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Live cells will convert MTT to formazan (B1609692) crystals.[1][16][18]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.[1][16][18]
Conclusion and Future Directions
This compound (LC-2) and other K-Ras degraders represent a highly promising therapeutic strategy, particularly for overcoming resistance to conventional KRAS inhibitors. While more direct evidence of LC-2's efficacy in inhibitor-resistant models is anticipated, the strong performance of other degraders in this context provides a compelling rationale for their continued development. The ability to eliminate the KRAS oncoprotein entirely offers a potential path to more durable clinical responses for patients with KRAS-mutant cancers. Future research will likely focus on optimizing the drug-like properties of these degraders and exploring their efficacy in combination with other cancer therapies.
References
- 1. A pan-KRAS inhibitor and its derived degrader elicit multifaceted anti-tumor efficacy in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
Long-Term Effects of KRAS Degradation with PROTAC K-Ras Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing effective strategies against previously "undruggable" targets like the KRAS oncogene. The advent of covalent inhibitors targeting specific KRAS mutations, such as G12C, has marked a pivotal advancement. However, the emergence of resistance remains a critical challenge, prompting the exploration of novel therapeutic modalities. Among these, Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of mutant KRAS protein offer a promising alternative. This guide provides a comprehensive comparison of the long-term effects of the PROTAC K-Ras Degrader-2 (also known as LC-2) with other KRAS inhibitors, supported by available preclinical data.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors, such as sotorasib (B605408) and adagrasib, function by binding to the mutant KRAS protein and locking it in an inactive state. This approach, while initially effective, can be overcome by secondary mutations that alter the drug-binding site or by the upregulation of KRAS expression.
In contrast, K-Ras Degrader-2 (LC-2) is a heterobifunctional molecule that links the KRAS G12C protein to an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1][2] This proximity induces the ubiquitination of KRAS G12C, marking it for degradation by the cell's proteasome machinery.[1][2] This catalytic mechanism allows a single PROTAC molecule to trigger the destruction of multiple KRAS proteins, potentially leading to a more profound and sustained suppression of oncogenic signaling.
Preclinical Efficacy: A Comparative Overview
While long-term in vivo data for K-Ras Degrader-2 is still emerging, initial preclinical studies have demonstrated its potential for potent and sustained KRAS degradation.
| Parameter | K-Ras Degrader-2 (LC-2) | Covalent KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib) |
| Mechanism | Catalytic degradation of KRAS G12C | Stoichiometric inhibition of KRAS G12C |
| In Vitro Degradation | Induces rapid and sustained degradation of KRAS G12C in various cancer cell lines, with maximal degradation observed within 24 hours and sustained for up to 72 hours.[1] DC50 values range from 0.25 to 0.76 µM.[1] | Do not degrade the protein; they inhibit its function. |
| Downstream Signaling | Leads to suppression of MAPK signaling (pERK).[1] | Suppress MAPK signaling. |
| In Vivo Efficacy (Short-term) | A single dose of a G12D PROTAC resulted in prolonged KRAS degradation and significant pERK suppression for up to one week in xenograft models.[3][4] A liposomal formulation of LC-2 showed prolonged circulation time and suppression of tumor growth in vivo.[5] | Demonstrated tumor growth inhibition in preclinical models. |
| Reported In Vivo Tumor Growth Inhibition | A molecular glue degrader of KRAS G12D led to 100% tumor growth inhibition in a pancreatic cancer xenograft model after 4 weeks of treatment.[6] | Varies depending on the model and specific inhibitor. |
Long-Term Effects and Potential for Resistance
The durability of response and the development of resistance are critical factors in the long-term success of any cancer therapy.
K-Ras Degrader-2 (PROTACs):
The catalytic nature of PROTACs suggests they may offer a more durable response compared to inhibitors. By eliminating the entire KRAS protein, PROTACs may be less susceptible to resistance mechanisms involving mutations in the drug-binding pocket that affect inhibitor efficacy.[7] However, potential long-term resistance mechanisms to KRAS PROTACs could include:
-
Mutations in the E3 Ligase or Ubiquitin-Proteasome System: Alterations in the components of the degradation machinery could impair PROTAC function.
-
Upregulation of KRAS Synthesis: Cells may compensate for increased degradation by increasing the production of new KRAS protein.
-
Alterations in the PROTAC Binding Site on KRAS: While less likely to be the primary resistance mechanism compared to inhibitors, mutations in the region where the PROTAC binds could still reduce its efficacy.
-
Bypass Signaling Pathways: Activation of alternative signaling pathways that are independent of KRAS can lead to resistance, a mechanism also observed with KRAS inhibitors.[8][9]
Covalent KRAS G12C Inhibitors:
Long-term treatment with covalent KRAS G12C inhibitors has been associated with the development of acquired resistance through various mechanisms[8][9][10]:
-
Secondary KRAS Mutations: New mutations in the KRAS gene, including at the G12, G13, Q61, R68, H95, and Y96 codons, can prevent inhibitor binding.[8][9]
-
KRAS Amplification: Increased copies of the KRAS G12C allele can overcome the effects of the inhibitor.[8]
-
Bypass Mechanisms: Activation of other signaling pathways, such as through mutations in NRAS, BRAF, MAP2K1, or amplification of MET, can bypass the need for KRAS signaling.[8][9]
-
Histologic Transformation: In some cases, lung adenocarcinomas can transform into squamous cell carcinomas, a different type of lung cancer that may not be dependent on KRAS signaling.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different therapeutic agents. Below are summaries of key experimental protocols.
Western Blot Analysis for KRAS Degradation
This protocol is used to quantify the amount of KRAS protein in cells after treatment.
Protocol Summary:
-
Cell Culture and Treatment: Cancer cells with the KRAS G12C mutation (e.g., MIA PaCa-2) are grown in 12-well plates and treated with K-Ras Degrader-2 (LC-2) for a specified duration (e.g., 24 hours).[11]
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each sample is determined to ensure equal loading onto the gel.[12]
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.[12]
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes KRAS, followed by a secondary antibody that is linked to a detection system.[11][12]
-
Detection and Quantification: The amount of KRAS protein is visualized and quantified using an imaging system. The protein levels are typically normalized to a loading control (e.g., α-Tubulin) to ensure accuracy.[11]
In Vivo Efficacy Studies in Xenograft Models
This protocol assesses the anti-tumor activity of a compound in a living organism.
Protocol Summary:
-
Cell Culture and Implantation: Human cancer cells (e.g., HCT116) are grown in culture and then injected subcutaneously into immunodeficient mice.[13]
-
Tumor Growth and Grouping: The tumors are allowed to grow to a specific size (e.g., 100-150 mm³), after which the mice are randomly assigned to different treatment groups.[13]
-
Treatment Administration: The mice are treated with the vehicle (control), K-Ras Degrader-2, or a comparator drug according to a specific dosing schedule and route of administration (e.g., intravenous, oral).[13]
-
Monitoring: Tumor size and the body weight of the mice are measured regularly (e.g., three times a week) to assess treatment efficacy and toxicity.[13]
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be further analyzed to assess target engagement and downstream effects.
Visualizing the Pathways and Processes
KRAS Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC-2 | PROTACs | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. LC-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. IPS-06061: a molecular glue degrader of KRAS G12D with in vivo efficacy | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the Selectivity of Pan-KRAS Degraders: A Comparative Analysis of PROTAC K-Ras Degrader-2 and Alternatives
For researchers, scientists, and drug development professionals, understanding the on-target and off-target effects of novel therapeutics is paramount. This guide provides a comparative overview of the cross-reactivity of PROTAC K-Ras Degrader-2 with wild-type KRAS, benchmarked against other pan-KRAS degraders. Experimental data is presented to inform on the selectivity profile of these molecules, a critical aspect for advancing potent and safe cancer therapies.
The development of proteolysis-targeting chimeras (PROTACs) has opened new avenues for targeting challenging oncoproteins like KRAS. Pan-KRAS degraders, designed to eliminate multiple mutant forms of the protein, hold significant promise. However, their potential for cross-reactivity with wild-type (WT) KRAS is a key consideration for therapeutic development. This guide focuses on "this compound," a described pan-KRAS-mutant degrader, and compares its known activity with that of other pan-KRAS degraders to shed light on its selectivity.
Mechanism of Action: A Shared Strategy of Induced Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the target protein (in this case, KRAS), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.
In Vivo Efficacy of PROTAC K-Ras Degrader-2 vs. Adagrasib: A Comparative Guide
A head-to-head in vivo comparison of a specific PROTAC K-Ras Degrader-2 and adagrasib has not yet been detailed in publicly available literature. Adagrasib, an FDA-approved targeted inhibitor, has extensive preclinical and clinical data, while KRAS-targeting PROTACs are an emerging therapeutic modality with promising, yet largely preclinical, in vitro data. This guide provides a comparative overview based on available experimental findings for researchers, scientists, and drug development professionals.
This document summarizes the in vivo efficacy of adagrasib and the in vitro performance of a representative KRAS G12C PROTAC degrader, LC-2, which will serve as a proxy for "this compound" due to the specificity of the user's request and the availability of published data. The comparison highlights the distinct mechanisms of action and the current state of development for these two therapeutic approaches targeting the KRAS G12C mutation.
Data Presentation
Adagrasib: In Vivo Efficacy in a KRAS G12C Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Parameter | Vehicle Control | Adagrasib (100 mg/kg, twice daily) | Reference |
| Animal Model | Mice bearing intracranial xenografts of H23-Luc (KRAS G12C NSCLC) | Mice bearing intracranial xenografts of H23-Luc (KRAS G12C NSCLC) | [1] |
| Treatment Duration | 21 days | 21 days | [1] |
| Tumor Growth | Progressive tumor growth | Significant inhibition of brain tumor growth | [1] |
| Survival | Not specified | Significantly increased survival | [1] |
| Mechanism of Action | N/A | Covalent inhibitor of KRAS G12C, locking it in an inactive, GDP-bound state | [1] |
| Pharmacodynamic Effects | N/A | Decreased MAPK activation (pERK) and proliferation (Ki-67) in the brain | [1] |
PROTAC K-Ras Degrader (LC-2): In Vitro Degradation Efficacy
| Parameter | LC-2 | Reference |
| Cell Lines | NCI-H2030, MIA PaCa-2, SW1573, NCI-H23, NCI-H358 (all KRAS G12C mutant) | [2] |
| Degradation Concentration (DC50) | 0.25 - 0.76 µM | [2] |
| Maximum Degradation (Dmax) | ~80% in NCI-H2030 cells | [3] |
| Time to Maximal Degradation | Within 24 hours, sustained up to 72 hours | [2] |
| Mechanism of Action | Covalently binds KRAS G12C and recruits the E3 ligase VHL to induce proteasomal degradation of KRAS G12C | [4][5] |
| Downstream Signaling Effect | Suppression of MAPK signaling (pERK) | [5] |
Experimental Protocols
In Vivo Efficacy of Adagrasib in an Intracranial Xenograft Model
This protocol is a summary of the methodology used in preclinical studies of adagrasib.[1]
-
Cell Line and Animal Model:
-
H23-Luc, a human KRAS G12C mutant non-small cell lung cancer cell line expressing luciferase, is used.
-
Female CD-1 nude mice (7–9 weeks old) are used for intracranial tumor implantation.
-
-
Tumor Implantation:
-
Mice are anesthetized, and a burr hole is made in the skull.
-
H23-Luc cells are stereotactically injected into the brain parenchyma.
-
-
Treatment Regimen:
-
Tumor growth is monitored by bioluminescence imaging (BLI).
-
When tumors are established, mice are randomized into treatment and vehicle control groups.
-
Adagrasib is formulated in 10% SBE-b-CD in 50 mmol/L citrate (B86180) buffer (pH 5.0) and administered orally at a dose of 100 mg/kg twice daily.
-
The vehicle control group receives the formulation without adagrasib.
-
Treatment is continued for 21 days.
-
-
Efficacy Endpoints:
-
Tumor growth is monitored regularly using BLI.
-
Animal body weight and general health are monitored for toxicity.
-
At the end of the study, or when humane endpoints are reached, mice are euthanized.
-
Brain tissues are collected for pharmacokinetic and pharmacodynamic (e.g., pERK, Ki-67 by immunohistochemistry) analysis.
-
Survival is monitored in a parallel cohort.
-
In Vitro Degradation Assay for PROTAC LC-2
This protocol is based on the characterization of the KRAS G12C degrader, LC-2.[3]
-
Cell Culture:
-
KRAS G12C mutant human cancer cell lines (e.g., NCI-H2030, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
PROTAC Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of LC-2 (or vehicle control, DMSO) for a specified duration (e.g., 6, 24, 48, 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against KRAS, pERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of KRAS protein is normalized to the loading control.
-
The percentage of KRAS degradation is calculated relative to the vehicle-treated control.
-
The DC50 (concentration at which 50% of the maximal degradation is achieved) is determined from the dose-response curve.
-
Visualizations
Caption: K-Ras signaling pathway and points of intervention for adagrasib and PROTAC degraders.
Caption: Generalized workflow for in vivo efficacy studies of anticancer agents.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PROTAC K-Ras Degrader-2
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds like PROTAC K-Ras Degrader-2 are paramount to ensuring both laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, offering a clear, step-by-step operational plan for the proper disposal of this potent research compound.
Core Principles of Disposal
Due to its nature as a biologically active molecule, all waste generated from the use of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down drains. The primary and required method of disposal is through an approved waste management facility, typically via high-temperature incineration.[1][2]
Key principles for safe disposal include:
-
Waste Minimization : Order only the necessary amount of the chemical to reduce the volume of waste generated.[1]
-
Segregation : All waste contaminated with this compound must be kept separate from other laboratory waste streams.[1]
-
Clear Labeling : All waste containers must be accurately and clearly labeled with their contents.
Summary of Key Safety and Handling Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes crucial safety and handling information based on general practices for potent research chemicals and other PROTAC compounds.
| Parameter | Information | Source |
| Hazard Classification | Best practice dictates treating as hazardous chemical waste. May be harmful if swallowed and toxic to aquatic life. | [2][3][4] |
| Primary Routes of Exposure | Inhalation, ingestion, skin, and eye contact. | [2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (double gloving recommended), lab coat or protective gown, and safety glasses or goggles. | [2][4] |
| Handling Precautions | Handle in a chemical fume hood or other ventilated enclosure. Avoid generating dust or aerosols. Do not eat, drink, or smoke when using this product. | [2][3] |
| Storage (Unused Product) | Keep containers tightly sealed in a cool, well-ventilated area. For powder, storage at -20°C for up to two years is a general guideline. For solutions (e.g., in DMSO), 4°C for short-term (weeks) and -80°C for long-term (months) is recommended. | [4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |
Detailed Disposal Protocol
This section provides a step-by-step guide for the safe segregation, collection, and disposal of waste contaminated with this compound.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is a critical step.[1] Establish clearly marked waste containers in the immediate vicinity where the work is being performed.
-
Solid Waste :
-
Items : Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[1]
-
Procedure : Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".[2]
-
-
Liquid Waste :
-
Items : Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.[1]
-
Procedure : Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[1] The container must be labeled as "Hazardous Liquid Waste," with the chemical name and an approximate concentration. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
-
Sharps Waste :
-
Items : Includes needles, syringes, and contaminated broken glass.
-
Procedure : All sharps must be placed directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.[2]
-
Step 2: Decontamination of Laboratory Equipment
Proper decontamination is crucial to prevent unintended exposure and cross-contamination.
-
Procedure : For non-disposable glassware and equipment, rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residues of the compound. Collect this initial rinse as hazardous liquid waste. Follow with a thorough wash using an appropriate laboratory detergent and water. All wipes used in this process must be disposed of as solid hazardous waste.[1]
Step 3: Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Procedure :
-
Evacuate the immediate area and ensure adequate ventilation.[3]
-
Wear full personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[3]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).[4]
-
For solid spills, carefully sweep or scoop the material to avoid dust generation.[4]
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent and then wash the area thoroughly.[4]
-
Step 4: Final Disposal Logistics
-
Storage : Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[1]
-
Waste Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1] Do not attempt to transport or dispose of the waste yourself.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process and the mechanism of action of PROTACs.
Caption: This diagram illustrates the key procedural steps for the safe disposal of this compound.
Caption: This diagram shows the catalytic cycle of a PROTAC, leading to the targeted degradation of the K-Ras protein.[5][6]
References
Essential Safety and Logistical Information for Handling PROTAC K-Ras Degrader-2
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of PROTAC K-Ras Degrader-2. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and maintain compound integrity.
Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, are required for handling. For prolonged or direct contact, consider double-gloving or using thicker, heavy-duty gloves.[1][2] |
| Body Protection | A laboratory coat is mandatory to protect against incidental skin contact.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended when handling the solid compound and preparing stock solutions to avoid inhalation of dust or aerosols.[1] |
Hazard Identification and First Aid
The following table summarizes potential hazards and immediate first aid measures. This information is based on general guidelines for research chemicals and should be supplemented with institution-specific protocols.
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and plenty of water. Remove any contaminated clothing.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are vital for maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored at -20°C for up to one month or at -80°C for up to six months for long-term stability.[4]
-
It is recommended to store the compound under nitrogen and protected from light.[4]
Preparation of Stock Solutions:
-
Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation.[1]
-
All weighing and initial dissolution should be performed in a chemical fume hood.[1]
-
A common solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1]
-
To prepare a 10 mM stock solution from 1 mg of the compound (Molecular Weight: 953.1 g/mol ), you would add the appropriate volume of anhydrous DMSO.[1][5]
-
Ensure the solid is completely dissolved by vortexing or sonicating the solution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.[1][4]
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of this material down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocols
The following sections provide a general overview of experimental workflows involving this compound.
General Experimental Workflow for In Vitro Studies
This workflow outlines the key steps for assessing the efficacy of this compound in a cell-based assay.
Caption: A typical workflow for evaluating PROTAC-mediated protein degradation in vitro.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1]
-
Preparation of Treatment Solutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (e.g., DMSO) must be included.[1]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the PROTAC or vehicle control.[1]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 12, 24 hours) to allow for protein degradation.
2. Western Blot Analysis for K-Ras Degradation:
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Sample Preparation and Electrophoresis: Prepare protein samples with loading buffer, heat them, and then separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for K-Ras.
-
Probe the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
Signaling Pathway
This compound is designed to induce the degradation of the K-Ras protein. K-Ras is a key component of the RAS/MAPK signaling pathway, which is crucial for regulating cell growth, proliferation, and differentiation.[6][7] Mutations in the KRAS gene can lead to the hyperactivation of this pathway, contributing to uncontrolled cell proliferation and cancer.[8]
Caption: The K-Ras signaling cascade and its downstream effectors.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com.au [westlab.com.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C52H60F4N8O5 | CID 171658134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 7. KRAS - Wikipedia [en.wikipedia.org]
- 8. cancer-research-network.com [cancer-research-network.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
